7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIDQQQAEQXCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41565-95-1 | |
| Record name | 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Evolving Landscape of Neuromodulators: A Technical Guide to the Structure-Activity Relationship of 7-Methoxy-1-Methyl-1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] This privileged structure has been extensively explored, leading to the development of agents with applications in oncology, infectious diseases, and neuropharmacology.[3][4] Within this diverse family, derivatives of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline represent a particularly compelling subclass. The strategic placement of a methoxy group at the 7-position and a methyl group at the 1-position imparts distinct physicochemical properties that influence receptor interactions and metabolic stability, making this core a fertile ground for the design of novel therapeutics targeting the central nervous system and other biological systems.
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-methoxy-1-methyl-THIQ derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between structural modifications and their impact on biological activity, with a focus on key therapeutic targets. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the rational design of next-generation modulators based on this versatile scaffold.
The Strategic Importance of the 7-Methoxy and 1-Methyl Groups
The 7-methoxy-1-methyl-THIQ core is not an arbitrary arrangement of atoms. Each feature plays a crucial role in defining the molecule's pharmacological profile. The 6,7-dimethoxy substitution pattern is common in many biologically active THIQ derivatives, and understanding the contribution of each methoxy group is key to refining SAR.[3]
Studies on orexin 1 (OX1) receptor antagonists have shed light on the significance of the 7-position. While many potent THIQ-based orexin antagonists feature the 6,7-dimethoxy substitution, research has shown that 7-substituted analogs, including those with a 7-methoxy group, can retain high potency.[5] This suggests that the 7-methoxy group is a key contributor to the interaction with the OX1 receptor.[5] The electron-donating nature of the methoxy group at this position likely influences the electronic environment of the aromatic ring, which is often crucial for receptor binding.
The 1-methyl group also plays a pivotal role. The presence of a substituent at the 1-position introduces a chiral center, allowing for stereospecific interactions with biological targets. Furthermore, the 1-methyl group can influence the conformational rigidity of the THIQ ring system and provide a vector for further chemical modifications to explore the binding pocket of a target protein. The endogenous neuroprotectant 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) underscores the inherent biological relevance of this structural feature.[6]
Structure-Activity Relationship (SAR) Analysis
The following sections delve into the SAR of 7-methoxy-1-methyl-THIQ derivatives by examining the impact of substitutions at various positions on the THIQ core.
Modifications at the N2-Position
The secondary amine at the N2-position is a prime site for modification, offering a straightforward handle to modulate the pharmacological properties of the THIQ scaffold.
N-Arylation of the closely related 1-methyl-6,7-dimethoxy-THIQ (heliamine) has been shown to be a successful strategy for developing selective monoamine oxidase B (MAO-B) inhibitors.[7] This suggests that for 7-methoxy-1-methyl-THIQ derivatives, the introduction of an aryl group at the N2-position could be a promising avenue for discovering novel MAO-B inhibitors. The nature and substitution pattern of this aryl ring are critical for both potency and selectivity. For instance, in the heliamine series, derivatives with a 4-formylphenyl, 4-fluorophenyl, or 3,5-difluorophenyl group at the N2-position exhibited significant and selective MAO-B inhibitory activity.[7]
Table 1: SAR of N-Arylated Heliamine Analogues as MAO-B Inhibitors [7]
| Compound | N2-Substituent | hMAO-B IC50 (µM) |
| 4h | 4-Formylphenyl | 1.55 |
| 4i | 4-Fluorophenyl | 13.5 |
| 4j | 3,5-Difluorophenyl | 5.08 |
| Heli-amine | H | >1000 |
Substitutions on the Aromatic Ring (Positions 5, 6, and 8)
While the 7-methoxy group is a defining feature of our core structure, modifications at other positions on the aromatic ring can further refine biological activity.
As previously mentioned, the 6,7-dimethoxy substitution pattern is prevalent in many active THIQ compounds.[3] Comparing the activity of 6,7-dimethoxy derivatives with 7-methoxy-only analogs can reveal the specific contribution of the 6-methoxy group. For orexin antagonists, 7-substituted THIQs showed potent antagonism of the OX1 receptor, indicating the primary importance of the 7-position.[5] However, in other contexts, the 6,7-dimethoxy arrangement has been found to be superior.[3] This highlights the target-dependent nature of SAR at these positions.
Modifications at the C1-Position
The 1-methyl group is a key feature of this scaffold. Varying the substituent at this position can have a profound impact on activity. In a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with anticonvulsant properties, the nature of the 1-aryl group was critical for activity.[3] While our core is defined by a 1-methyl group, this position is a key site for diversification to explore interactions with different biological targets.
Modifications at the C3 and C4 Positions
The C3 and C4 positions of the THIQ ring are less commonly modified but can offer opportunities for fine-tuning the molecule's properties. Introduction of substituents at these positions can alter the conformation of the heterocyclic ring and introduce new points of interaction with a target.
Key Biological Targets and Signaling Pathways
7-Methoxy-1-methyl-THIQ derivatives have shown promise as modulators of several key biological targets, primarily within the central nervous system.
Monoamine Oxidase B (MAO-B)
MAO-B is a crucial enzyme in the metabolism of monoamines, including dopamine.[7] Its inhibition can lead to increased dopamine levels in the brain, a therapeutic strategy for Parkinson's disease. As discussed, N-arylated derivatives of the closely related heliamine are selective MAO-B inhibitors.[7] The mechanism of action involves the binding of the inhibitor to the active site of the MAO-B enzyme, preventing the breakdown of dopamine.
Caption: Inhibition of MAO-B by a 7-methoxy-1-methyl-THIQ derivative.
Dopamine Receptors
THIQ derivatives have been reported to interact with dopamine receptors.[3] The nature of the interaction (agonist or antagonist) and the selectivity for different dopamine receptor subtypes (D1-D5) are highly dependent on the substitution pattern of the THIQ core. The structural similarity of THIQs to dopamine suggests that they can fit into the dopamine receptor binding pocket.
Caption: Modulation of dopamine receptor signaling by a THIQ derivative.
Experimental Protocols
General Synthesis of 1-Substituted-7-Methoxy-THIQ Derivatives via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust and widely used method for the synthesis of THIQs.[8][9]
Step 1: Synthesis of the Phenethylamine Precursor
-
Start with a commercially available 3-methoxyphenethylamine.
-
Protect the amine group, for example, with a benzyl group.
-
Perform a Friedel-Crafts acylation or a similar reaction to introduce a suitable precursor for the 1-methyl group at the desired position.
Step 2: Pictet-Spengler Cyclization
-
Deprotect the amine of the phenethylamine precursor.
-
Dissolve the phenethylamine in a suitable solvent (e.g., toluene or acetonitrile).
-
Add an aldehyde (e.g., acetaldehyde to introduce the 1-methyl group).
-
Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid or BF3·OEt2).
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize the acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1-methyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Caption: Simplified workflow of the Pictet-Spengler synthesis.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol is adapted from methods used for evaluating MAO inhibitors.[1][10]
Materials:
-
Recombinant human MAO-B enzyme
-
Benzylamine (MAO-B substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Sodium phosphate buffer (pH 7.4)
-
Test compounds (7-methoxy-1-methyl-THIQ derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Selegiline)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of the test compounds and reference inhibitor by diluting stock solutions in sodium phosphate buffer. The final DMSO concentration should be kept low (e.g., <1%). Prepare a working solution of the MAO-B substrate (benzylamine). Prepare a detection reagent containing Amplex® Red and HRP in buffer.
-
Enzyme Incubation: In a 96-well black microplate, add the recombinant human MAO-B enzyme solution to each well.
-
Inhibitor Addition: Add the test compound or reference inhibitor at various concentrations to the respective wells. For control wells, add buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the benzylamine substrate solution to each well.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the fluorescence generated from the oxidation of Amplex® Red (proportional to H2O2 production from MAO-B activity) using a fluorescence microplate reader (e.g., Ex/Em ~540/590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
The 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel neuromodulators. The strategic placement of the 7-methoxy and 1-methyl groups provides a unique combination of electronic and steric properties that can be exploited for targeted drug design. The available structure-activity relationship data, primarily from related 6,7-dimethoxy and 7-substituted analogs, strongly suggests that modifications at the N2-position and further exploration of substituents on the aromatic ring can lead to potent and selective ligands for targets such as MAO-B and dopamine receptors.
Future research in this area should focus on the systematic synthesis and evaluation of 7-methoxy-1-methyl-THIQ libraries to build a more comprehensive and direct SAR. The exploration of a wider range of biological targets beyond the central nervous system is also warranted, given the diverse activities of the broader THIQ family. Advanced computational modeling and structural biology studies will be invaluable in elucidating the precise molecular interactions that govern the activity of these compounds, paving the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
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A Comparative Analysis of the Neurotoxicity Profiles of Monomethoxy Tetrahydroisoquinolines and Salsolinol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the neurotoxic profiles of two classes of tetrahydroisoquinolines (THIQs): the well-characterized dopaminergic neurotoxin, salsolinol, and the less extensively studied monomethoxy tetrahydroisoquinolines. As endogenous or diet-derived compounds with structural similarities to known neurotoxins, their potential role in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, warrants detailed investigation. This document will delve into the mechanisms of toxicity, comparative analyses of their effects on neuronal viability, and detailed protocols for assessing their neurotoxic potential. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance our understanding of these compounds.
Introduction: The Double-Edged Sword of Tetrahydroisoquinolines
Tetrahydroisoquinolines (THIQs) are a family of alkaloids present in the mammalian brain and are also derived from dietary sources.[1][2] Their endogenous formation often results from the Pictet-Spengler condensation of biogenic amines, such as dopamine, with aldehydes.[3][4][5] This structural relationship with dopamine and their resemblance to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has positioned them as compounds of significant interest in the study of neurodegenerative disorders like Parkinson's disease.[6][7][8]
The neurobiological effects of THIQs are diverse, with some exhibiting neuroprotective properties while others are potent neurotoxins.[2][9] This functional dichotomy is largely dictated by the substitution patterns on the isoquinoline core. This guide will focus on a comparative analysis of two structurally related but functionally distinct groups: salsolinol, a dihydroxy-THIQ, and the monomethoxy-THIQs. Understanding their differential neurotoxicity is crucial for elucidating their potential roles in neuropathology and for the development of novel therapeutic strategies.
The Neurotoxicity Profile of Salsolinol: A Potent Endogenous Neurotoxin
Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous neurotoxin formed from the condensation of dopamine with acetaldehyde.[10][11][12][13] Its presence has been detected in the cerebrospinal fluid of Parkinson's disease patients, implicating it as a potential contributor to the disease's pathogenesis.[10][14][15] The neurotoxicity of salsolinol is multifaceted and primarily targets dopaminergic neurons.[10][11][12]
Mechanisms of Salsolinol-Induced Neurotoxicity
The primary mechanisms underlying salsolinol's neurotoxic effects are oxidative stress, mitochondrial dysfunction, and the induction of apoptotic cell death.
-
Oxidative Stress: The catechol structure of salsolinol makes it susceptible to auto-oxidation, leading to the generation of reactive oxygen species (ROS).[4][6] This oxidative stress depletes cellular antioxidants, such as glutathione (GSH), and damages cellular components, including lipids, proteins, and DNA.[15][16] Studies have shown that salsolinol treatment of neuronal cell lines leads to a significant increase in ROS production.[15][17][18] Interestingly, at low concentrations, salsolinol has been observed to reduce intracellular ROS levels, suggesting a biphasic effect where it may be neuroprotective at low concentrations but becomes toxic upon accumulation.[17]
-
Mitochondrial Dysfunction: Salsolinol and its derivatives are known to inhibit mitochondrial respiration, particularly by targeting Complex I and II of the electron transport chain.[6][16][19][20][21] This inhibition leads to a decrease in ATP production and further exacerbates oxidative stress.[15][16] The structural similarity of N-methylated salsolinol metabolites to the mitochondrial toxin MPP+ (1-methyl-4-phenylpyridinium) underscores their potent effect on mitochondrial function.[6][19]
-
Induction of Apoptosis: The culmination of oxidative stress and mitochondrial dysfunction is the activation of apoptotic pathways. Salsolinol has been shown to induce apoptosis in dopaminergic neurons through the activation of caspases, including caspase-3/7, -8, and -9.[14][17] This programmed cell death contributes to the progressive loss of neurons observed in neurodegenerative diseases. Salsolinol can also induce pyroptosis, another form of programmed cell death, through the activation of the NLRP3 inflammasome.[11]
The Role of Metabolism in Salsolinol Toxicity
The neurotoxicity of salsolinol can be enhanced through its metabolism. N-methylation of salsolinol by an N-methyltransferase produces N-methyl-(R)-salsolinol, a more potent neurotoxin.[10][19] This metabolite can be further oxidized by monoamine oxidase (MAO) to form the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+), which, similar to MPP+, is a potent inhibitor of mitochondrial complex I.[19]
The Neurotoxicity Profile of Monomethoxy Tetrahydroisoquinolines: A Comparative Perspective
In contrast to the well-documented neurotoxicity of the catechol-containing salsolinol, the neurotoxic profile of monomethoxy-THIQs is less defined. However, structure-activity relationship studies of various THIQ derivatives provide valuable insights into how a single methoxy group, as opposed to a hydroxyl group, might influence their neurotoxicity.
The Influence of Methoxylation on Neurotoxicity
Studies on substituted 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) derivatives have shown that methoxyl substitution can increase neurotoxicity compared to hydroxyl substitution.[22] This suggests that the presence of a methoxy group, while potentially reducing the capacity for direct redox cycling compared to a catechol group, may confer other properties that enhance toxicity.
The precise mechanisms for this increased toxicity are not fully elucidated but could involve:
-
Lipophilicity and Blood-Brain Barrier Permeability: Methoxylation generally increases the lipophilicity of a molecule. This could enhance the ability of monomethoxy-THIQs to cross the blood-brain barrier and accumulate in the central nervous system.
-
Metabolic Activation: Monomethoxy-THIQs may be subject to different metabolic pathways compared to salsolinol. For instance, O-demethylation could potentially convert them into more reactive catechol-containing compounds within the brain.
-
Interaction with Cellular Targets: The altered electronic and steric properties due to the methoxy group could lead to different interactions with cellular targets, such as enzymes or receptors, compared to salsolinol.
It is important to note that not all THIQs are neurotoxic, and some, like 1-methyl-TIQ, have demonstrated neuroprotective effects against toxins like MPTP.[8][9] This highlights the critical role of the specific substitution pattern in determining the ultimate biological effect.
Comparative Analysis: Monomethoxy-THIQs vs. Salsolinol
The key difference in the neurotoxicity profiles of monomethoxy-THIQs and salsolinol likely stems from the presence of a catechol moiety in salsolinol, which is absent in the monomethoxy derivatives.
| Feature | Salsolinol (Dihydroxy-THIQ) | Monomethoxy-THIQs |
| Structure | Contains a catechol (6,7-dihydroxy) group. | Contains a single methoxy group. |
| Primary Mechanism of Toxicity | Oxidative stress via redox cycling of the catechol group, leading to ROS production.[4][6] | Likely involves different mechanisms, potentially enhanced cellular uptake due to increased lipophilicity and metabolic activation. |
| Mitochondrial Toxicity | Potent inhibitor of mitochondrial respiration, particularly its N-methylated metabolites.[6][19][20][21] | Effects on mitochondrial respiration are less characterized but may be significant. |
| Metabolism | N-methylation significantly increases toxicity.[10][19] | Metabolism may involve O-demethylation, potentially leading to the formation of more toxic catechol derivatives. |
| Reported Neurotoxicity | Well-established dopaminergic neurotoxin.[10][11][12] | Evidence suggests that methoxylation can increase toxicity compared to hydroxylation in some THIQ analogues.[22] |
Experimental Protocols for Assessing Neurotoxicity
To rigorously evaluate and compare the neurotoxic profiles of monomethoxy-THIQs and salsolinol, a battery of in vitro assays is essential. The following protocols provide a framework for these investigations.
Cell Culture and Treatment
The human neuroblastoma cell line SH-SY5Y is a widely used and relevant model for studying dopaminergic neurotoxicity.[18][23]
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment: Cells should be seeded in appropriate plates and allowed to adhere for 24 hours before treatment with varying concentrations of salsolinol or the monomethoxy-THIQ of interest for specified time points (e.g., 24, 48, 72 hours).
Assessment of Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[17]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is a common method for detecting intracellular ROS.[17]
-
Principle: The non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) is cell-permeable and is deacetylated by intracellular esterases to 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
Express ROS levels as a percentage of the vehicle-treated control.
-
Assessment of Apoptosis: Caspase Activity Assay
Commercially available kits can be used to measure the activity of key executioner caspases, such as caspase-3 and -7.[17]
-
Principle: These assays typically use a luminogenic or fluorogenic substrate containing a caspase recognition sequence. Cleavage of the substrate by the active caspase releases a signal that can be quantified.
-
Procedure:
-
After treatment, lyse the cells according to the kit manufacturer's protocol.
-
Add the caspase substrate and incubate for the recommended time.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Express caspase activity relative to the vehicle-treated control.
-
Visualization of Key Pathways and Workflows
Salsolinol-Induced Neurotoxicity Pathway
Sources
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- 21. Effects of various tetrahydroisoquinoline derivatives on mitochondrial respiration and the electron transfer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide on the Role of 7-Methoxy-THIQ Analogs in Parkinson’s Disease Etiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta. While the precise etiology of PD remains elusive, the "neurotoxin hypothesis" posits that exposure to certain endogenous or exogenous chemical agents can trigger or accelerate this neurodegenerative process. 1,2,3,4-Tetrahydroisoquinolines (THIQs), a class of compounds found endogenously in the human brain and in various foods, have garnered significant attention due to their structural similarity to the potent parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2] This guide delves into the potential role of a specific subclass, the 7-methoxy-THIQ analogs, in the etiology of PD. We will explore the structure-activity relationships that govern their neurotoxic potential, dissect the hypothesized molecular mechanisms of action centered on mitochondrial dysfunction and oxidative stress, and provide detailed experimental workflows for their synthesis and biological evaluation. This document serves as a technical resource for researchers investigating novel neurotoxins and developing therapeutic strategies for Parkinson's disease.
The Neurotoxin Hypothesis: From MPTP to Endogenous THIQs
The field of Parkinson's disease research was revolutionized by the discovery that MPTP, a contaminant in a synthetic opioid, induced a severe and irreversible parkinsonian syndrome in humans.[2] This finding provided unequivocal proof that a chemical toxin could replicate the specific dopaminergic neurodegeneration seen in idiopathic PD. The neurotoxicity of MPTP is not direct; it is a prodrug that, after crossing the blood-brain barrier, is metabolized by monoamine oxidase B (MAO-B) in glial cells to the active toxicant, 1-methyl-4-phenylpyridinium (MPP+).[3] MPP+ is then selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons, where it accumulates in mitochondria and inhibits Complex I of the electron transport chain.[4] This bioenergetic collapse leads to ATP depletion, excessive production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[2][5]
The structural resemblance between MPTP and the THIQ scaffold prompted investigations into whether endogenous or diet-derived THIQs could act as "MPTP-like" neurotoxins, contributing to the slow, progressive neurodegeneration in PD.[1] THIQs can be formed in the body via the Pictet-Spengler condensation of dopamine or other biogenic amines with aldehydes.[2] While some THIQ derivatives have shown neuroprotective properties, others are demonstrably neurotoxic, capable of inducing parkinsonism in animal models.[1] The specific substitutions on the THIQ core are critical determinants of their biological activity.
The 7-Methoxy Substitution: A Key Modulator of Neurotoxicity?
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the THIQ backbone influence neurotoxicity. Research on substituted 1-methyl-1,2,3,4-tetrahydroisoquinolines has provided a pivotal insight: methoxyl substitutions can enhance neurotoxicity, whereas hydroxyl substitutions tend to decrease it.[6] This observation places a spotlight on 7-methoxy-THIQ analogs as a class of compounds with potentially heightened neurotoxic capabilities.
| Substitution on THIQ Core | Reported Effect on Neurotoxicity | Rationale for Investigation |
| Methoxy Group | Increased neurotoxicity in SH-SY5Y cells[6] | The electron-donating nature of the methoxy group may influence metabolic activation or redox cycling properties. |
| Hydroxyl Group | Decreased neurotoxicity[6] | The hydroxyl group may be a target for detoxification pathways (e.g., glucuronidation) or alter the molecule's interaction with biological targets. |
| 6,7-Dimethoxy Pattern | Found in numerous biologically active THIQs, often evaluated for non-PD targets like sigma-2 receptors.[7] | Provides a comparative framework for understanding the specific contribution of a single methoxy group at the 7-position. |
| 7-Hydroxy-6-Methoxy Pattern | A derivative with this pattern showed neuroprotective effects by downregulating inflammatory markers.[5] | Highlights the subtle yet critical influence of the precise substitution pattern on the aromatic ring. |
The working hypothesis is that the 7-methoxy group, through its electronic and steric properties, modifies the THIQ molecule in a way that promotes one or more of the key steps in the neurotoxic cascade.
Hypothesized Mechanisms of 7-Methoxy-THIQ Neurotoxicity
Based on the established mechanisms of MPTP and other neurotoxic THIQs, we can propose a multi-step pathway for how 7-methoxy-THIQ analogs may contribute to dopaminergic neuron degeneration.
Metabolic Activation by Monoamine Oxidase B (MAO-B)
A critical step for many neurotoxins is their conversion to a more reactive, toxic species. MAO-B, an enzyme located on the outer mitochondrial membrane primarily in glial cells, is responsible for oxidizing MPTP to MPP+.[8][9] It is plausible that 7-methoxy-THIQ analogs are also substrates for MAO-B. The oxidation would convert the tetrahydroisoquinoline ring into a cationic isoquinolinium ion, structurally analogous to MPP+.[10] This charged species is more reactive and is trapped within the cell, concentrating its toxic effects.
Mitochondrial Dysfunction and Oxidative Stress
The cornerstone of MPTP and THIQ-induced toxicity is the impairment of mitochondrial function.[2][11] The positively charged isoquinolinium metabolite is hypothesized to accumulate within the negatively charged mitochondrial matrix. Here, it can inhibit Complex I of the electron transport chain, leading to two catastrophic consequences:
-
Bioenergetic Failure: A drastic reduction in ATP synthesis, compromising all energy-dependent cellular processes.[2]
-
Oxidative Stress: The blockage of the electron transport chain causes electrons to leak and react with molecular oxygen, generating a surge of superoxide radicals (O₂⁻) and subsequent ROS like hydrogen peroxide (H₂O₂).[5][12]
This wave of oxidative stress overwhelms the neuron's antioxidant defenses, causing widespread damage to lipids, proteins, and DNA, and ultimately triggering apoptotic pathways.[13]
Experimental Workflows for Investigation
To rigorously test the hypothesis that 7-methoxy-THIQ analogs are potential parkinsonian neurotoxins, a systematic experimental approach is required. The following section details key protocols, from chemical synthesis to in vivo validation.
Protocol: Synthesis of 7-Methoxy-THIQ Analogs
Rationale: Access to high-purity compounds is the prerequisite for all biological testing. The Pictet-Spengler reaction is a classic and effective method for synthesizing the THIQ core from a β-phenylethylamine and an aldehyde.
Methodology (Adapted from general THIQ synthesis principles[1]):
-
Starting Materials:
-
3-Methoxy-phenylethylamine.
-
An appropriate aldehyde or ketone (e.g., acetaldehyde for a 1-methyl-7-methoxy-THIQ).
-
-
Reaction:
-
Dissolve 3-Methoxy-phenylethylamine (1 equivalent) in a suitable solvent (e.g., toluene or acetonitrile).
-
Add the aldehyde (1.1 equivalents).
-
Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid or formic acid).
-
Heat the reaction mixture under reflux for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure 7-methoxy-THIQ analog.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Neurotoxicity Assessment in SH-SY5Y Cells
Rationale: Dopaminergic cell lines like SH-SY5Y provide a reproducible, high-throughput model to screen for neurotoxicity and elucidate mechanisms before moving to more complex systems.[6]
Methodology:
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
For differentiation into a dopaminergic-like phenotype, plate cells and treat with retinoic acid (10 µM) for 5-7 days.
-
-
Compound Treatment:
-
Plate differentiated cells in 96-well plates (for viability) or larger formats as required by the specific assay.
-
Prepare stock solutions of the synthesized 7-methoxy-THIQ analog in DMSO.
-
Treat cells with a range of concentrations (e.g., 1 µM to 500 µM) for 24-48 hours. Use MPP+ as a positive control and vehicle (DMSO) as a negative control.
-
-
Cell Viability (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
-
Measure absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Mitochondrial Superoxide Measurement (MitoSOX Red Assay):
-
After treatment, wash cells with warm buffer (e.g., HBSS).
-
Incubate cells with MitoSOX Red reagent (5 µM) for 10-30 minutes at 37°C, protected from light.
-
Wash the cells again to remove excess probe.
-
Measure fluorescence using a fluorescence microscope or plate reader (Ex/Em ~510/580 nm).
-
-
Mitochondrial Respiration (Seahorse XF Analyzer):
-
Plate cells on a Seahorse XF cell culture microplate.
-
After treatment with the 7-methoxy-THIQ analog, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
The analyzer measures the oxygen consumption rate (OCR) in real-time, allowing for the calculation of basal respiration, ATP-linked respiration, and maximal respiratory capacity. A decrease in these parameters indicates mitochondrial inhibition.
-
Protocol: In Vivo Neurotoxicity in a Mouse Model of PD
Rationale: An animal model is essential to confirm that the compound is toxic to the nigrostriatal dopamine system in a living organism, leading to the motor deficits characteristic of PD. The MPTP/probenecid model is a well-established sub-acute model that produces significant dopaminergic cell loss.[14]
Methodology:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Compound Administration:
-
The 7-methoxy-THIQ analog can be administered via intraperitoneal (IP) injection or stereotactic injection directly into the substantia nigra or striatum.
-
For systemic administration mimicking an environmental toxin, dissolve the compound in a suitable vehicle (e.g., saline or corn oil).
-
Administer the compound daily or on another appropriate schedule for 1-4 weeks. A control group should receive the vehicle only.
-
-
Behavioral Testing (Rotarod Test):
-
Assess motor coordination and balance before, during, and after the treatment period.
-
Place mice on an accelerating rotating rod (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall. A significant decrease in fall latency in the treated group compared to the control group indicates a motor deficit.
-
-
Post-Mortem Analysis:
-
One week after the final dose, euthanize the mice by transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Cut coronal sections (e.g., 30-40 µm) through the striatum and substantia nigra using a cryostat.
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Stain the sections with an antibody against TH, the rate-limiting enzyme in dopamine synthesis, which serves as a marker for dopaminergic neurons.
-
Use a secondary antibody conjugated to a chromogen (like DAB) or a fluorophore.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta using unbiased stereology.
-
Measure the density of TH-positive fibers in the striatum using densitometry. A significant reduction in TH-positive cells and fiber density in the treated group indicates dopaminergic neurodegeneration.
-
Conclusion and Future Directions
The investigation into 7-methoxy-THIQ analogs represents a focused effort to understand the specific chemical features that could transform an endogenous molecule into a parkinsonian neurotoxin. The central hypothesis, grounded in preliminary SAR data, is that the 7-methoxy group enhances neurotoxicity by promoting metabolic activation by MAO-B and subsequent mitochondrial impairment. The experimental workflows detailed in this guide provide a comprehensive framework for rigorously testing this hypothesis.
Successful demonstration of neurotoxicity in these models would have significant implications. It would not only identify a new class of potential environmental or endogenous risk factors for Parkinson's disease but also validate new chemical scaffolds for studying the mechanisms of neurodegeneration. Conversely, if certain 7-methoxy analogs prove to be non-toxic or even neuroprotective, this would provide equally valuable SAR data for the development of novel therapeutic agents. Future research should focus on exploring a wider range of substitutions on the 7-methoxy-THIQ backbone, conducting detailed in vivo metabolism and pharmacokinetic studies, and investigating potential interactions with other PD-related pathways, such as alpha-synuclein aggregation and neuroinflammation.
References
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Role of Oxidative Stress in Parkinson's Disease - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]
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Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PubMed. (2022, November 2). Retrieved February 24, 2026, from [Link]
-
Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
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Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease - PubMed. (2005, August 15). Retrieved February 24, 2026, from [Link]
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(PDF) Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. (2025, October 13). Retrieved February 24, 2026, from [Link]
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Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed. (2003, September 1). Retrieved February 24, 2026, from [Link]
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A novel animal model for Parkinson's disease based on in vivo effects of small-molecule of alpha-synuclein - DiVA. (2024, July 2). Retrieved February 24, 2026, from [Link]
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Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - MDPI. (2022, November 2). Retrieved February 24, 2026, from [Link]
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7-Methoxy-1,2,3,4-Tetrahydroisoquinoline | C10H13NO | CID 417288 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]
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Sources of Oxidative Stress in Parkinson's Disease: Pathways and Therapeutic Implications. (2026, February 2). Retrieved February 24, 2026, from [Link]
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Monoamine oxidase B - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
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Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico - MDPI. (2023, January 4). Retrieved February 24, 2026, from [Link]
-
Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed. (2018, March 10). Retrieved February 24, 2026, from [Link]
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Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain. (2019, October 12). Retrieved February 24, 2026, from [Link]
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In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. (n.d.). Retrieved February 24, 2026, from [Link]
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Oxidative Stress in Parkinson's Disease; Parallels Between Current Animal Models, Human Studies and Cells - Griffith Research Online. (2012, April 25). Retrieved February 24, 2026, from [Link]
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Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]
-
Tetrahydroisoquinoline lacks dopaminergic nigrostriatal neurotoxicity in mice - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]
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Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - Semantic Scholar. (2022, November 2). Retrieved February 24, 2026, from [Link]
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Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC. (2022, November 2). Retrieved February 24, 2026, from [Link]
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In silico screening of anti-Parkinsonian multi-target drugs from natural compounds. (n.d.). Retrieved February 24, 2026, from [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023, February 26). Retrieved February 24, 2026, from [Link]
-
Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
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Synthesis and LAR inhibition of 7-alkoxy analogues of illudalic acid - ResearchGate. (2025, August 9). Retrieved February 24, 2026, from [Link]
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Oxidative stress and Parkinson's disease - Frontiers. (2015, July 7). Retrieved February 24, 2026, from [Link]
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Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - MDPI. (2021, October 19). Retrieved February 24, 2026, from [Link]
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Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]
-
δ-opioid receptor activation protects against Parkinson's disease-related mitochondrial dysfunction by enhancing PINK1/Parkin-dependent mitophagy | Aging. (2020, November 10). Retrieved February 24, 2026, from [Link]
-
The Impact of Mitochondrial Dysfunction on Dopaminergic Neurons in the Olfactory Bulb and Odor Detection - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
Purification of MAO A and MAO B from Mammalian Tissue Sources - OUCI. (n.d.). Retrieved February 24, 2026, from [Link]
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Neuroprotection by a mitochondria-targeted drug in a Parkinson's disease model - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
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Inhibition of brain mitochondrial respiration by dopamine and its metabolites: implications for Parkinson's disease and catecholamine-associated diseases - PubMed. (2004, November 15). Retrieved February 24, 2026, from [Link]
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Biological Activity of Non-Catechol Tetrahydroisoquinoline Derivatives
Executive Summary
The tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, historically overshadowed by the neurotoxicity associated with simple catechol-derived analogs (e.g., MPTP). However, non-catechol THIQ derivatives —specifically those lacking the sensitive 6,7-dihydroxy moiety or possessing masked functionalities (e.g., dimethoxy, heterocyclic fusions)—have emerged as potent, versatile agents with distinct pharmacological profiles.
This guide delineates the biological activity of these derivatives, moving beyond dopaminergic modulation to explore their roles as Sigma-2 receptor ligands (anticancer) , Orexin antagonists (addiction/sleep) , and antimicrobial agents . It provides actionable protocols for synthesis and biological evaluation, supported by mechanistic insights and recent structure-activity relationship (SAR) data.
Structural Classification & Chemical Space
To ensure safety and therapeutic efficacy, it is critical to distinguish between catechol and non-catechol phenotypes.
-
Catechol-THIQs (e.g., Salsolinol): prone to auto-oxidation, quinone formation, and neurotoxicity.
-
Non-Catechol THIQs:
-
Masked Catechols: 6,7-dimethoxy derivatives (improved lipophilicity, metabolic stability).
-
C1-Substituted: 1-benzyl, 1-phenyl, or 1-alkyne moieties (critical for receptor selectivity).
-
Heterocyclic Fusions: Tetrahydrothieno[2,3-c]isoquinolines (novel anticancer scaffolds).[1]
-
Therapeutic Frontier: Oncology & Sigma Receptor Modulation
Recent research identifies non-catechol THIQs as high-affinity ligands for Sigma receptors , particularly the Sigma-2 subtype (
Mechanism of Action: The Sigma-2/Apoptosis Axis
Unlike traditional chemotherapy,
Key Pathway:
-
Ligand Binding: THIQ derivative binds
R in the endoplasmic reticulum (ER). -
Calcium Flux: Depletion of ER
stores and mitochondrial overload. -
Execution: Activation of Caspase-3 or release of reactive oxygen species (ROS).
Visualization: Sigma-2 Signaling Pathway
Figure 1: Mechanism of action for THIQ-induced cytotoxicity via Sigma-2 receptor modulation.
Therapeutic Frontier: Antimicrobial & MDR Reversal
Non-catechol THIQs, particularly 1-alkyne and guanidine-substituted derivatives, exhibit broad-spectrum antimicrobial activity.
-
Target: Bacterial membrane integrity and Dihydrofolate Reductase (DHFR).[3]
-
MDR Reversal: 6,7-dimethoxy-THIQs inhibit P-glycoprotein (P-gp), restoring sensitivity in multidrug-resistant (MDR) cancer lines and bacteria.
Data Summary: Comparative Biological Activity
The following table summarizes key derivatives and their potency metrics derived from recent high-impact studies.
| Compound Class | Substitution Pattern | Target / Activity | Potency (IC50 / MIC) | Ref |
| Compound 7e | 4-(N,N-dimethylamino)phenyl | CDK2 Inhibitor (Lung Cancer) | [1] | |
| Compound 8d | Thieno-fused THIQ | DHFR Inhibitor (Breast Cancer) | [1] | |
| GM-3-121 | 4-ethylphenyl at C1 | Anti-angiogenesis (VEGFR-2) | [2] | |
| 1-Nonyl-THIQ | 6,7-dimethoxy, 1-alkyne | Antifungal (C. albicans) | High Activity (Qualitative) | [3] |
| Compound 2D | Benzyl guanidine | Antibacterial (MRSA) | MIC: | [4] |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating non-catechol THIQs.
Protocol A: Synthesis Validation (Bischler-Napieralski)
Causality: This method is chosen for its reliability in cyclizing phenethylamines to dihydroisoquinolines, which are then reduced to THIQs. It allows for facile modification of the C1 position.[4]
-
Amide Formation: React 3,4-dimethoxyphenethylamine with the appropriate carboxylic acid/chloride in DCM/TEA.
-
Cyclization: Reflux the resulting amide with
in dry acetonitrile (80°C, 4-6h). -
Reduction: Treat the intermediate imine with
in methanol (0°C to RT, 2h). -
Purification: Acid-base extraction followed by column chromatography (Hexane/EtOAc).
-
Validation:
NMR must show characteristic C1-H triplet/multiplet at 4.0-4.5 ppm.
Protocol B: Sigma-2 Receptor Binding Assay
Trustworthiness: Uses a competitive radioligand binding approach to determine
-
Materials: Rat liver membrane homogenates (rich in
), -DTG (radioligand), (+)-Pentazocine (to mask ). -
Step-by-Step:
-
Preparation: Incubate membrane protein (
) with -DTG (3 nM) and (+)-Pentazocine (100 nM) in Tris-HCl buffer (pH 8.0). -
Competition: Add test THIQ compound (
to M). -
Incubation: 120 min at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
-
Protocol C: In Vitro Cytotoxicity (MTT Assay)
-
Step 1: Seed cancer cells (e.g., A549, MCF7) at
cells/well in 96-well plates. -
Step 2: Incubate 24h for attachment.
-
Step 3: Treat with THIQ derivatives (serial dilutions) for 48h.
-
Step 4: Add MTT reagent (
), incubate 4h. Dissolve formazan in DMSO. -
Step 5: Measure Absorbance at 570 nm.
Experimental Workflow Visualization
This diagram illustrates the logical flow from synthesis to lead identification, ensuring a self-validating loop.
Figure 2: Integrated workflow for the development and validation of bioactive THIQ derivatives.
References
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. Link
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Current Topics in Medicinal Chemistry. Link
-
Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International. Link
-
Antibacterial activities of tetrahydroisoquinoline derivatives. ResearchGate. Link
-
Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Mini-Reviews in Medicinal Chemistry. Link
-
Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry. Link
Sources
- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline molecular weight and formula
[1][2][3][4][5]
Executive Summary
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a monomethoxylated derivative of the tetrahydroisoquinoline (THIQ) class.[1] Structurally related to the endogenous neurotoxin Salsolinol (1-methyl-6,7-dihydroxy-THIQ), this compound serves as a critical probe in neuropharmacology.[1] It allows researchers to decouple the effects of the catechol moiety (present in Salsolinol) from the core THIQ scaffold, thereby isolating mechanisms related to steric receptor fit versus oxidative stress induced by quinone formation. Additionally, it functions as a precursor in the synthesis of complex isoquinoline alkaloids and acts as a substrate for cytochrome P450 enzymes (specifically CYP2D6) in metabolic profiling studies.
Physicochemical Profile
The following data establishes the baseline identity for analytical verification.
Table 1: Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |
| CAS Number | 41565-95-1 (Racemic)1389800-35-4 ((S)-Enantiomer) |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Exact Mass | 177.1154 Da |
| Appearance | Viscous pale yellow oil (Free base); White crystalline solid (HCl salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; HCl salt soluble in Water |
| pKa (Calc.) | ~9.5 (Secondary amine) |
| InChIKey | VMIDQQQAEQXCDJ-UHFFFAOYSA-N |
Synthetic Routes & Process Chemistry
Synthesis of the 7-methoxy isomer presents a specific regiochemical challenge. Direct Pictet-Spengler cyclization of 4-methoxyphenethylamine is electronically disfavored because the ring closure position (ortho to the ethylamine chain) is meta to the activating methoxy group.[1]
Therefore, the Bischler-Napieralski Cyclization followed by reduction is the preferred, robust protocol for high-purity synthesis.
Protocol: Bischler-Napieralski Route
Objective: Synthesis of 7-methoxy-1-methyl-3,4-dihydroisoquinoline followed by reduction to the tetrahydro- product.[1]
Step 1: Amide Formation
-
Reagents: 4-Methoxyphenethylamine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (Catalytic), DCM (Solvent).[1]
-
Procedure: Dissolve amine in DCM at 0°C. Add acetic anhydride dropwise. Stir at RT for 2 hours.
-
Workup: Wash with 1N HCl, then NaHCO₃. Dry over MgSO₄ and concentrate to yield N-acetyl-4-methoxyphenethylamine.[1]
Step 2: Cyclization (Bischler-Napieralski)[1][2]
-
Reagents: N-acetyl precursor, POCl₃ (3.0 eq), Toluene or Acetonitrile.
-
Procedure: Reflux the amide with POCl₃ for 4–6 hours. The harsh conditions force the cyclization at the position meta to the methoxy group.
-
Validation: Monitor disappearance of amide carbonyl by IR (~1650 cm⁻¹) and appearance of imine (C=N).
-
Workup: Evaporate volatiles. Basify carefully with NaOH to pH 10. Extract the dihydroisoquinoline intermediate with EtOAc.
Step 3: Reduction[3]
-
Reagents: Dihydroisoquinoline intermediate, NaBH₄ (2.0 eq), Methanol.
-
Procedure: Dissolve intermediate in MeOH at 0°C. Add NaBH₄ portion-wise. Stir for 2 hours.
-
Purification: Quench with water, extract with DCM. Convert to HCl salt using ethereal HCl for crystallization.
Synthesis Pathway Diagram
The following diagram illustrates the logic flow from precursor to target, highlighting the critical cyclization step.
Caption: Step-wise synthesis via Bischler-Napieralski cyclization to overcome regiochemical deactivation.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[6][12][13]
-
¹H NMR (400 MHz, CDCl₃):
-
Doublet (d, 3H): ~1.4 ppm (C1-Methyl group).[1]
-
Multiplet (m, 4H): 2.6–3.2 ppm (C3 and C4 methylene protons of the heterocyclic ring).[1]
-
Quartet (q, 1H): ~4.0 ppm (C1 methine proton).[1]
-
Singlet (s, 3H): ~3.8 ppm (Methoxy group).[1]
-
Aromatic Region (3H): 6.6–7.1 ppm.[1] Pattern characteristic of 1,2,4-trisubstituted benzene (d, s, d).
-
Mass Spectrometry (LC-MS)[6][10]
Biological Context & Pharmacodynamics[12]
7-Methoxy-1-methyl-THIQ acts as a pharmacological tool to probe the Structure-Activity Relationship (SAR) of isoquinoline neurotoxins.[1]
Mechanism of Action & Utility[12]
-
Neurotoxicity Control: Unlike Salsolinol (6,7-dihydroxy), the 7-methoxy analog cannot undergo autoxidation to form o-quinones.[1] This makes it an ideal negative control in oxidative stress assays, allowing researchers to distinguish between receptor-mediated toxicity and ROS-mediated toxicity.
-
MAO Inhibition: THIQs are known reversible inhibitors of Monoamine Oxidase (MAO).[1] The 7-methoxy substitution alters the binding affinity compared to the hydroxylated analogs, often showing selectivity for MAO-A vs MAO-B depending on the exact steric configuration.
-
Metabolic Probe: It serves as a substrate for O-demethylation studies involving hepatic CYP enzymes, specifically CYP2D6, yielding the 7-hydroxy metabolite.
Biological Pathway Interaction
Caption: Interaction of 7-Methoxy-1-methyl-THIQ with metabolic and neurochemical pathways.[1]
References
-
PubChem. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Compound).[1] National Library of Medicine.[4] Available at: [Link][1]
-
Yokoyama, A., et al. (1999).[5] Superacid-Catalyzed Pictet-Spengler Reaction.[1] Journal of Organic Chemistry.[5] (Contextual reference for cyclization difficulties of deactivated rings).
-
Naoi, M., et al. (2004). Neurotoxic N-methyl(R)-salsolinol increases in Parkinson's disease.[1] Neurobiology of Disease. (Contextual reference for 1-methyl-THIQ biological activity).
Sources
- 1. 1-(Cyclopropylmethyl)-6-[dihydroxy-[(1-methylcyclopropyl)amino]-lambda4-sulfanyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]quinazoline-2,4-dione | C21H26N4O4S2 | CID 137348537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijstr.org [ijstr.org]
- 4. Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
Methodological & Application
Pictet-Spengler synthesis of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Application Note: Precision Synthesis of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Executive Summary
This guide details the synthesis of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-1-Me-THIQ) , a core scaffold in isoquinoline alkaloid chemistry and a structural analog of the bioactive compound Salsoline. Unlike generic protocols, this note addresses the critical regiochemical considerations required to selectively target the 7-methoxy isomer. We utilize a Pictet-Spengler cyclization between 2-(4-methoxyphenyl)ethanamine and an acetaldehyde equivalent. The protocol emphasizes the use of acetaldehyde diethyl acetal to control stoichiometry and minimize side reactions (polymerization) common with free aldehydes.
Retrosynthetic Analysis & Regiochemistry
The success of this synthesis hinges on the selection of the correct starting phenethylamine to ensure the methoxy group ends up at the C7 position.
-
Target: 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.[1][2][3][4][5][6][7]
-
Precursor Selection:
-
3-Methoxyphenethylamine: Cyclization occurs para to the methoxy group (favored) yielding the 6-methoxy isomer, or ortho yielding the 8-methoxy isomer. This is incorrect for our target.
-
4-Methoxyphenethylamine: Cyclization occurs ortho to the ethylamine chain (positions 3 or 5 of the phenyl ring). Due to symmetry, both positions are equivalent and lead to the 7-methoxy isomer. This is the correct precursor.
-
Reaction Pathway Diagram
The following diagram illustrates the mechanistic pathway and regiochemical outcome.
Caption: Mechanistic flow of the Pictet-Spengler reaction targeting the 7-methoxy isomer.
Experimental Design Strategy
Reagent Selection
| Component | Reagent Choice | Rationale |
| Amine | 2-(4-methoxyphenyl)ethanamine | Directs cyclization to C7 position via symmetry. |
| Carbonyl | Acetaldehyde diethyl acetal | Acts as a "masked" aldehyde. Releases acetaldehyde slowly upon acid hydrolysis, preventing self-aldol polymerization and ensuring clean imine formation. |
| Catalyst | Trifluoroacetic Acid (TFA) | Strong organic acid to drive iminium ion formation and Friedel-Crafts closure. Anhydrous conditions prevent hydrolysis of the imine back to starting materials. |
| Solvent | Dichloromethane (DCM) | Aprotic, solubilizes reactants, and allows for easy workup. |
Critical Control Points
-
Moisture Control: Water competes with the amine for the aldehyde (hydrolysis) and inhibits imine formation. Use anhydrous solvents.[8]
-
Temperature: The cyclization of non-activated (or moderately activated) rings often requires reflux. However, 4-methoxy is an activating group, allowing reaction at moderate temperatures (reflux in DCM or room temperature with stronger acids).
Detailed Protocol
Step 1: Schiff Base Formation & Cyclization (One-Pot)
Safety Note: Perform all steps in a fume hood. TFA is corrosive; phenethylamines are bioactive.
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Solvent & Amine: Add 2-(4-methoxyphenyl)ethanamine (1.51 g, 10.0 mmol) to the flask. Dissolve in anhydrous DCM (20 mL).
-
Aldehyde Addition: Add acetaldehyde diethyl acetal (1.6 mL, 11.0 mmol, 1.1 eq) via syringe.
-
Acid Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise add Trifluoroacetic acid (TFA) (5 mL) over 10 minutes. Exothermic reaction.
-
Note: The acetal hydrolyzes in situ to release reactive acetaldehyde.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to mild reflux (40°C) for 12-16 hours.
-
Monitoring: Check progress via TLC (System: DCM/MeOH 9:1 + 1% NH4OH). The starting amine spot (lower Rf) should disappear, replaced by a higher Rf product spot.
-
Step 2: Workup and Isolation
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour into a beaker containing saturated NaHCO3 solution (50 mL) and crushed ice. Stir vigorously until gas evolution (CO2) ceases and pH is basic (~pH 9).
-
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 30 mL).
-
Washing: Combine organic layers and wash with brine (30 mL).
-
Drying: Dry the organic phase over anhydrous Na2SO4 . Filter off the solid.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude oil (typically yellow/orange).
Step 3: Purification (Hydrochloride Salt Formation)
Converting the free base to the HCl salt purifies the compound and provides a stable solid.
-
Dissolve the crude oil in a minimum amount of anhydrous ethanol or diethyl ether .
-
Add 2M HCl in diethyl ether dropwise with stirring until no further precipitate forms.
-
Filter the white solid.
-
Recrystallization: Recrystallize from Isopropanol/Ether if higher purity is required.
-
Yield: Expected yield is 75-85%.
Characterization Data
Compound: 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride[4][5]
| Technique | Expected Signal / Value | Interpretation |
| 1H NMR (CDCl3) | δ 1.55 (d, 3H) | 1-Methyl group (doublet due to coupling with H-1). |
| δ 2.70 - 3.20 (m, 4H) | C3 and C4 methylene protons (multiplets). | |
| δ 3.75 (s, 3H) | 7-Methoxy group (singlet). | |
| δ 4.20 (q, 1H) | H-1 methine proton (quartet). | |
| δ 6.60 (d, 1H) | Aromatic H-5 (ortho coupling). | |
| δ 6.75 (dd, 1H) | Aromatic H-6 (ortho/meta coupling). | |
| δ 7.05 (d, 1H) | Aromatic H-8 (meta coupling). | |
| MS (ESI+) | m/z 192.1 [M+H]+ | Molecular ion corresponding to C11H15NO. |
Troubleshooting & Optimization
Common Issues
-
Problem: Low Yield / Incomplete Reaction.
-
Cause: Wet solvent or insufficient acid strength.
-
Solution: Ensure DCM is distilled over CaH2 or use molecular sieves. Increase TFA concentration or switch to anhydrous HCl/Dioxane.
-
-
Problem: "Sticky" Oil Product.
-
Cause: Residual solvent or impurities.
-
Solution: The free base is often an oil. Always convert to the HCl or Oxalate salt for easy handling and storage.
-
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target THIQ.
References
-
Pictet, A., & Spengler, T. (1911).[9][10][11][12] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[9] Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.[9] Link
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.[9] Link
-
Whaley, W. M., & Govindachari, T. R. (1951).[13] The Pictet-Spengler Synthesis of Tetrahydroisoquinolines. Organic Reactions, 6, 151.[13] Link
-
PubChem. (2025).[5] 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.[4][5] National Library of Medicine. Link
Sources
- 1. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | C11H15NO2 | CID 46695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salsoline | 76419-97-1 [chemicalbook.com]
- 3. PubChemLite - 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 4. 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | 497947-27-0 [sigmaaldrich.com]
- 5. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride | C11H16ClNO2 | CID 2752165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 497947-27-0 | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | Ambeed.com [ambeed.com]
- 7. 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | 497947-27-0 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
Application Note: A Robust HPLC-UV Method for the Quantification of Methoxy-THIQ Derivatives in Human Plasma
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of methoxy-substituted tetrahydroisoquinoline (methoxy-THIQ) derivatives in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible bioanalytical method for pharmacokinetic, toxicokinetic, or drug monitoring studies. The methodology encompasses a streamlined Solid-Phase Extraction (SPE) procedure for sample clean-up and an optimized reversed-phase HPLC-UV system for analyte separation and detection. The method has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2]
Introduction
Tetrahydroisoquinoline (THIQ) and its derivatives are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[3][4][5] Methoxy-substituted THIQ derivatives, in particular, have shown promise in various therapeutic areas, including oncology and neuropharmacology.[4][6][7] Accurate quantification of these compounds in biological matrices like plasma is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to drug development.
This document provides a step-by-step guide for a robust and validated HPLC method, offering the necessary detail to ensure successful implementation in a bioanalytical laboratory.
Pre-Analytical Considerations: Plasma Sample Handling
The integrity of the analytical results is intrinsically linked to the quality of the plasma samples. Proper handling and storage are paramount to prevent analyte degradation.
Protocol 1: Plasma Collection and Storage
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) to prevent coagulation.
-
Initial Mixing: Gently invert the collection tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.
-
Refrigeration: Immediately place the blood sample on ice or in a refrigerator at 2-8°C.
-
Centrifugation: Within two hours of collection, centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma (the supernatant) from the red blood cells.
-
Plasma Aspiration: Carefully aspirate the plasma using a clean pipette without disturbing the buffy coat or red blood cell layer.
-
Storage: Transfer the plasma into clearly labeled polypropylene cryovials. For short-term storage (up to 24 hours), samples can be kept at 2-8°C. For long-term storage, samples should be frozen and maintained at -80°C. Analyte stability under these storage conditions should be thoroughly evaluated during method validation.[8]
HPLC Method Development Strategy
The development of a successful HPLC method hinges on a systematic approach to optimizing the separation and detection of the target analytes. The following sections detail the rationale behind the selected chromatographic conditions.
Analyte Physicochemical Properties
Methoxy-THIQ derivatives are generally basic compounds due to the presence of the nitrogen atom in the tetrahydroisoquinoline ring. Their polarity can be modulated by the position and number of methoxy groups and other substituents. These properties guide the selection of the stationary and mobile phases.[9]
Chromatographic Conditions
A reversed-phase HPLC approach was chosen due to its wide applicability and effectiveness in separating a broad range of compounds.[10][11]
-
Column Selection: A C18 column is the most common choice for reversed-phase HPLC and is suitable for a wide variety of small molecules.[11] For basic compounds like methoxy-THIQ derivatives, peak tailing can be a concern due to interactions with residual silanol groups on the silica support. Therefore, a column with end-capping or one that incorporates embedded polar groups is recommended to improve peak shape.[12][13]
-
Mobile Phase Selection: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used as the mobile phase in reversed-phase HPLC.[9]
-
Organic Solvent: Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.
-
Aqueous Buffer: A buffer is necessary to control the pH of the mobile phase and ensure consistent ionization of the analyte, leading to reproducible retention times. For basic compounds, a mobile phase with a slightly acidic to neutral pH (e.g., pH 3-7) is typically used to ensure the analyte is in a single ionic form (protonated). A phosphate or acetate buffer is a suitable choice.
-
-
Detector Selection: UV detection is a robust and widely available technique. The wavelength of detection should be set at the absorbance maximum (λmax) of the methoxy-THIQ derivative to ensure maximum sensitivity. A photodiode array (PDA) detector can be used during method development to determine the optimal wavelength.
Overall Workflow
The analytical workflow is designed to be efficient and reproducible, from sample receipt to data analysis.
Caption: Overall workflow for the analysis of methoxy-THIQ derivatives in plasma.
Detailed Experimental Protocols
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for isolating analytes from complex matrices like plasma, resulting in a cleaner extract and improved analytical sensitivity.[14][15][16] A polymeric reversed-phase SPE sorbent is recommended for its robustness and high recovery of basic compounds.
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
Protocol 2: Solid-Phase Extraction (SPE) of Methoxy-THIQ Derivatives
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out between steps.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step helps to disrupt protein binding.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove endogenous interferences.
-
Dry Cartridge: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove any residual aqueous solvent.
-
Elute Analyte: Elute the methoxy-THIQ derivative with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the HPLC mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for analysis.
HPLC Operating Conditions
The following table summarizes the optimized HPLC conditions for the analysis of methoxy-THIQ derivatives.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm (or λmax of the specific derivative) |
| Run Time | 15 minutes |
Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application.[1][2] The validation should be performed according to the FDA's Bioanalytical Method Validation Guidance.[1][2][17][18][19] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria (FDA Guidance) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank plasma from at least 6 different sources. |
| Linearity | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | At least 3 concentrations (Low, Medium, High QC). The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). |
| Recovery | The extraction recovery of the analyte should be consistent and reproducible. |
| Matrix Effect | Assessed to ensure that the plasma matrix does not suppress or enhance the analyte signal. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in the autosampler. |
Conclusion
The HPLC-UV method described in this application note provides a robust and reliable approach for the quantification of methoxy-THIQ derivatives in human plasma. The detailed protocols for sample preparation and chromatographic analysis, combined with a comprehensive method validation strategy, ensure the generation of high-quality data for pharmacokinetic and other drug development studies. This method can be readily implemented in a bioanalytical laboratory and adapted for other similar compounds with minor modifications.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Manetti, F., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1341-1351. [Link]
-
LCGC North America. (2002). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]
-
Restek. HPLC Column Selection Guide. [Link]
-
Talevski, A., et al. (2013). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Pharmaceutical Bulletin, 59(1, 2), 29-37. [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
Haber, H., et al. (1995). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Analytical Biochemistry, 224(1), 256-262. [Link]
-
Bravo, F., et al. (2010). A rapid, selective, sensitive, and specific method is presented to simultaneously quantify morphine, 6-monoacetylmorphine (6-MAM), codeine, heroin, fentanyl, and methadone in human whole blood and plasma. ResearchGate. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Torontech. (2025). 5 Main Types of HPLC Columns Explained. [Link]
-
Janeš, D., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(23), 5432. [Link]
-
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). MDPI. [Link]
-
Leese, M. P., et al. (2012). Steroidomimetic Tetrahydroisoquinolines for the Design of New Microtubule Disruptors. Journal of Medicinal Chemistry, 55(2), 845-857. [Link]
-
d'Ischia, M., et al. (2002). Tetrahydroisoquinoline derivatives of enkephalins: synthesis and properties. Peptides, 23(5), 851-857. [Link]
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Stanford Otolaryngology — Head & Neck Surgery. (2025). Plasma Extraction Workflow. [Link]
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ResearchGate. (2018). Synthesis and in vitro evaluation of tetrahydroisoquinolines with pendent aromatics as sigma-2 (σ2) selective ligands. [Link]
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Instructables. (2017). Liquid-liquid Extraction : 4 Steps. [Link]
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Interchim. (2019). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. [Link]
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SCION Instruments. (2024). Sample Preparation – Liquid-Liquid Extraction. [Link]
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Tridest, D., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Toxics, 10(11), 666. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(23), 13866-13893. [Link]
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Giebułtowicz, J., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 24657. [Link]
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Al-Majid, A. M., et al. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules, 28(13), 5057. [Link]
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Boyanton, G. H., & Blick, K. E. (2002). Stability of chemical and immunochemical analytes in uncentrifuged plasma samples. Clinical Chemistry, 48(12), 2242-2245. [Link]
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Muchtaromah, B., et al. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. ResearchGate. [Link]
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Gumustas, M., et al. (2013). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. ResearchGate. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
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Aboul-Enein, H. Y., et al. (2020). Development and Validation of HPLC-UV Method for the Determination of a Potent Synthetic Cannabinoid THJ-2201 in Mouse Plasma and Application in a Pharmacokinetic Study. Current Pharmaceutical Analysis, 16(4), 444-450. [Link]
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Patel, J. M., et al. (2011). Development and Validation of Bioanalytical HPLC Method For Estimation of Telmisartan In Rat Plasma: Application To Pharmacokinetic Studies. International Journal of Pharmaceutical Sciences and Research, 2(7), 1774-1779. [Link]
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An Application Guide for the Synthesis of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline from 3-Methoxyphenethylamine
Abstract: This technical guide provides a comprehensive overview of the synthesis of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, a key structural motif present in numerous natural products and pharmacologically active compounds. Starting from the readily available precursor 3-methoxyphenethylamine, this document explores the primary synthetic strategies, focusing on the mechanistic principles and practical considerations of the Pictet-Spengler and Bischler-Napieralski reactions. A detailed, field-tested protocol for the Pictet-Spengler synthesis is provided, complete with safety protocols, reagent data, and characterization guidelines to ensure reproducible and reliable results for researchers in synthetic organic chemistry and drug development.
Section 1: Comparative Analysis of Synthetic Strategies
The construction of the tetrahydroisoquinoline core from a β-arylethylamine can be efficiently achieved through two principal and time-honored methodologies: the direct, one-pot Pictet-Spengler reaction or the multi-step Bischler-Napieralski sequence. The choice between these routes depends on substrate reactivity, desired scale, and available laboratory resources.
The Pictet-Spengler Reaction: A Direct Cyclization
First reported in 1911, the Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline.[1][2]
Mechanism: The reaction is initiated by the formation of a Schiff base from the condensation of 3-methoxyphenethylamine and acetaldehyde.[3] Under acidic conditions, this intermediate is protonated to form a highly reactive iminium ion.[4][5][6] The electron-donating methoxy group on the aromatic ring activates the para position for nucleophilic attack, facilitating an intramolecular 6-endo-trig cyclization.[3][7] The final step involves the deprotonation of the resulting cyclohexadienyl cation to restore aromaticity and yield the final product.[3]
Caption: Mechanism of the Pictet-Spengler reaction.
Causality and Field Insights:
-
Advantages: This route is highly atom-economical and can often be performed in a single step. The presence of the activating methoxy group on the starting material makes it well-suited for this reaction, allowing cyclization to proceed efficiently.[3]
-
Considerations: The reaction typically requires strong acids and elevated temperatures.[1] The choice of acid catalyst (e.g., HCl, H₂SO₄, or trifluoroacetic acid) can significantly impact reaction time and yield.[1]
The Bischler-Napieralski Reaction: A Stepwise Approach
The Bischler-Napieralski reaction provides an alternative, multi-step pathway.[8][9] This method first involves acylation of the starting amine, followed by a dehydrative cyclization and subsequent reduction.
Workflow:
-
Amide Formation: 3-Methoxyphenethylamine is first acylated with acetic anhydride or acetyl chloride to form N-acetyl-3-methoxyphenethylamine.
-
Cyclization: The resulting amide is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions.[8][10][11] This promotes an intramolecular electrophilic substitution, yielding 7-methoxy-1-methyl-3,4-dihydroisoquinoline.[8]
-
Reduction: The C=N double bond of the dihydroisoquinoline intermediate is then selectively reduced to the corresponding amine using a reducing agent like sodium borohydride (NaBH₄) to afford the final tetrahydroisoquinoline product.[12]
Caption: Overall workflow of the Bischler-Napieralski synthesis.
Causality and Field Insights:
-
Advantages: This method can be effective for less-activated aromatic systems where the Pictet-Spengler reaction might fail.[13] The stepwise nature allows for the isolation and purification of intermediates, which can be advantageous for process control and troubleshooting.
-
Considerations: As a multi-step synthesis, it is inherently less atom-economical and may result in a lower overall yield compared to a one-pot reaction. The use of reagents like POCl₃ requires careful handling due to their reactivity and corrosiveness.[14]
Section 2: Detailed Experimental Protocol (Pictet-Spengler Route)
This section provides a detailed, self-validating protocol for the synthesis of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler reaction. This method is chosen for its directness and efficiency.
Principle
3-Methoxyphenethylamine undergoes a condensation and subsequent acid-catalyzed cyclization with acetaldehyde to form the target tetrahydroisoquinoline. The reaction is driven to completion by heating under reflux.
Materials and Equipment
-
Chemicals:
-
3-Methoxyphenethylamine (CAS: 2039-67-0)[15]
-
Acetaldehyde (CAS: 75-07-0)[16]
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Triethylamine (TEA)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
Reagent Data
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 3-Methoxyphenethylamine | C₉H₁₃NO | 151.21[17] | 10.0 | 1.0 | 1.51 g |
| Acetaldehyde | C₂H₄O | 44.05 | 12.0 | 1.2 | 0.53 g (0.67 mL) |
| Conc. HCl (37%) | HCl | 36.46 | - | Catalyst | ~2.5 mL |
| Water | H₂O | 18.02 | - | Solvent | 25 mL |
CRITICAL SAFETY PRECAUTIONS
-
Acetaldehyde: Acetaldehyde is extremely flammable, volatile, and a dangerous fire hazard.[16][18] Its vapor can form explosive mixtures with air and may travel to an ignition source.[16][19] It is a respiratory irritant and suspected carcinogen.[16][20] ALWAYS handle acetaldehyde in a well-ventilated chemical fume hood, away from any open flames, hot plates, or spark sources. [21] Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[21] Acetaldehyde can form explosive peroxides upon exposure to air; use from a freshly opened bottle or one stored under an inert atmosphere.[16][18]
-
3-Methoxyphenethylamine: This compound is corrosive and can cause severe skin burns and eye damage.[22][23][24] Avoid all contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[24]
-
Concentrated HCl: Highly corrosive and causes severe burns. Releases toxic fumes. All handling must be performed in a chemical fume hood with appropriate PPE.
-
General: Perform the entire experiment in a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenethylamine (1.51 g, 10.0 mmol) and 25 mL of water. Stir the mixture to form a suspension.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (~2.5 mL) dropwise. The amine salt will form, and the mixture should become a clear solution.
-
Aldehyde Addition: Carefully add acetaldehyde (0.67 mL, 12.0 mmol) to the reaction mixture.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Causality Note: Heating provides the necessary activation energy for both the iminium ion formation and the subsequent intramolecular cyclization.[1]
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Prepare a sample by taking a small aliquot, neutralizing it with NaHCO₃ solution, and extracting with ethyl acetate. Develop the TLC plate in a solvent system such as 90:10:1 DCM/Methanol/NH₄OH. The disappearance of the starting material spot indicates reaction completion.
-
Work-up - Quenching: After the reaction is complete, cool the flask to room temperature and then further in an ice bath.
-
Work-up - Basification: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the cooled reaction mixture until the solution is basic (pH > 8, check with pH paper). This neutralizes the acid and deprotonates the product, making it soluble in organic solvents.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Causality Note: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.
-
-
Work-up - Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and rinse it with a small amount of fresh DCM.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) with a small amount of triethylamine (~0.5-1%) added to the solvent system.
-
Causality Note: The addition of triethylamine prevents the product from streaking on the acidic silica gel by keeping it in its free-base form.
-
-
Isolation: Collect the fractions containing the pure product (identified by TLC) and concentrate them under reduced pressure to yield 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline as a purified oil or solid.
Experimental Workflow Visualization
Caption: Laboratory workflow for the Pictet-Spengler synthesis.
Section 3: Characterization of Product
-
Appearance: Typically a pale yellow oil or a low-melting solid.
-
¹H NMR: Expected signals include two singlets for the aromatic protons, a singlet for the methoxy group protons (~3.8 ppm), a quartet for the C1-proton, a doublet for the C1-methyl group protons, and multiplets for the C3 and C4 methylene protons.
-
¹³C NMR: Expected signals include those for the aromatic carbons (with the methoxy- and oxygen-bearing carbons shifted downfield), the methoxy carbon (~55-56 ppm), and the aliphatic carbons of the tetrahydroisoquinoline ring.
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₁H₁₅NO, MW = 177.24 g/mol ).
Section 4: Conclusion
The synthesis of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline from 3-methoxyphenethylamine is reliably achieved using the Pictet-Spengler reaction. This guide provides a robust and detailed protocol, emphasizing the mechanistic rationale and critical safety considerations necessary for a successful outcome. By understanding the underlying principles of both the Pictet-Spengler and Bischler-Napieralski routes, researchers can make informed decisions to best suit their synthetic objectives. The provided protocol serves as a validated starting point for the synthesis and further functionalization of this important heterocyclic scaffold.
Section 5: References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetaldehyde. NJ.gov. [Link]
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DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]
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Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
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CloudSDS. (2025). A Complete Guide to Acetaldehyde Safety & Risk Management. [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetaldehyde. [Link]
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DC Fine Chemicals. (2016). SAFETY DATA SHEET 100010-Acetaldehyde. [Link]
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Organic Chemistry. (n.d.). Bischler-Napieralski Reaction. [Link]
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Organic Chemistry with Lluís Llorens Palomo. (2022, January 15). Pictet-Spengler Reaction [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]
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PubChem. (n.d.). 3-Methoxyphenethylamine. National Center for Biotechnology Information. [Link]
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PrepChem.com. (n.d.). Synthesis of 7-methoxy-1-methylisoquinoline. [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]
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J&K Scientific LLC. (2025). Bischler–Napieralski Reaction. [Link]
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MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
-
ResearchGate. (n.d.). MHTP synthesis. [Link]
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ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2022, February 5). Bischler-Napieralski Reaction [Video]. YouTube. [Link]
-
Organic Chemistry. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]
-
PubChem. (n.d.). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
ResearchGate. (2025). Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds. [Link]
-
ResearchGate. (n.d.). Pictet-Spengler cyclization of amphetamine and acetaldehyde. [Link]
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Preparation of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: An Application Note and Protocol
Abstract: This technical guide provides a comprehensive protocol for the synthesis and purification of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical research and development. The described methodology follows the well-established Bischler-Napieralski reaction, followed by reduction and salt formation. This document outlines the underlying chemical principles, detailed experimental procedures, characterization data, and safety considerations, designed for researchers and professionals in organic synthesis and drug discovery.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide range of biological activities.[1] The specific substitution pattern of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline makes it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents for neurological disorders.[2] Its preparation is a foundational step in many drug discovery programs.
This guide details a reliable and reproducible method for the synthesis of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, commencing with the Bischler-Napieralski cyclization of an N-acylated phenylethylamine, followed by reduction of the resulting 3,4-dihydroisoquinoline intermediate, and concluding with the formation of the hydrochloride salt to enhance stability and solubility.[2]
Synthetic Strategy: The Bischler-Napieralski Approach
The chosen synthetic route leverages the Bischler-Napieralski reaction, a powerful method for constructing the 3,4-dihydroisoquinoline ring system through the intramolecular cyclization of a β-arylethylamide.[3][4][5] This is followed by a selective reduction of the endocyclic imine to yield the desired tetrahydroisoquinoline.
The overall transformation can be visualized as a three-stage process:
-
Amide Formation: Synthesis of the precursor, N-[2-(3-methoxyphenyl)ethyl]acetamide.
-
Cyclization (Bischler-Napieralski Reaction): Intramolecular cyclization to form 7-methoxy-1-methyl-3,4-dihydroisoquinoline.
-
Reduction and Salt Formation: Reduction of the dihydroisoquinoline intermediate to the tetrahydroisoquinoline free base, followed by conversion to its hydrochloride salt.
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Mechanistic Insights
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[3] The dehydrating agent, typically phosphorus oxychloride (POCl₃), activates the amide carbonyl group, facilitating the formation of a nitrilium ion intermediate.[6] The electron-donating methoxy group on the aromatic ring directs the cyclization to the ortho position, leading to the formation of the 3,4-dihydroisoquinoline ring system.[6] Subsequent reduction of the C=N double bond with a hydride reducing agent like sodium borohydride (NaBH₄) furnishes the tetrahydroisoquinoline.[7]
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| N-[2-(3-Methoxyphenyl)ethyl]acetamide | 24340-27-0 | C₁₁H₁₅NO₂ | Starting material |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | Dehydrating agent, handle with extreme care |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous solvent for cyclization |
| Sodium borohydride (NaBH₄) | 16940-66-2 | BH₄Na | Reducing agent |
| Methanol | 67-56-1 | CH₄O | Solvent for reduction |
| Diethyl ether | 60-29-7 | C₄H₁₀O | Solvent for extraction and salt formation |
| Hydrochloric acid (ethanolic or ethereal solution) | 7647-01-0 | HCl | For hydrochloride salt formation |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | CHNaO₃ | For workup |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂O₄S | Drying agent |
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme caution.
Step 1: Bischler-Napieralski Cyclization of N-[2-(3-Methoxyphenyl)ethyl]acetamide
-
To a solution of N-[2-(3-methoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.[8]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline.
Step 2: Reduction to 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
-
Dissolve the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[7]
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude free base of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Step 3: Preparation of the Hydrochloride Salt
-
Dissolve the crude free base in a minimal amount of diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether or ethanol dropwise with stirring until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to yield 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Purification by Recrystallization
For higher purity, the hydrochloride salt can be recrystallized.
-
Dissolve the crude salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/diethyl ether).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 228-229 °C (for the regioisomeric 7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride)[9] |
| ¹H NMR | Consistent with the structure of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. |
| ¹³C NMR | Consistent with the structure of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. |
| IR (KBr) | Characteristic peaks for N-H stretch (as ammonium salt), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) bonds. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. By following the outlined Bischler-Napieralski and subsequent reduction and salt formation steps, researchers can efficiently produce this valuable intermediate for applications in pharmaceutical and chemical research. Adherence to the specified safety precautions is essential for the successful and safe execution of this synthesis.
References
- BenchChem. (n.d.). Synthesis of D-Tetrahydropalmatine via Bischler-Napieralski Reaction: Application Notes and Protocols.
- International Journal of Scientific & Technology Research. (2020, February 15).
- ChemicalBook. (n.d.). 7-methoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride.
- Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Named Organic Reactions.
- BenchChem. (n.d.). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.
- Sobarzo-Sánchez, E., et al. (n.d.).
- PubChem. (n.d.). 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Erdmann, F., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- Bischler-Napieralski Reaction. (n.d.). In Named Organic Reactions.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- SpectraBase. (n.d.). isoquinoline, 7-methyl-1-phenoxy-.
- Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- PubChem. (n.d.). 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
- PubChem. (n.d.). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol.
- PubChem. (n.d.). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Rozwadowska, M. D., et al. (2023). Diastereoselective Synthesis of (–)
- Ben-Attia, M., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 9(7), 650-656.
- PubChem. (n.d.). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol - Links.
- Chem-Impex. (n.d.). 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- G. L. et al. (2025, August 7). Improved and Practical Synthesis of 6Methoxy1,2,3,4- tetrahydroisoquinoline Hydrochloride. Journal of Organic Chemistry.
- Whaley, W. M., & Hartung, W. H. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
- Sema. (n.d.). Meth Recrystalization.
- PubChem. (n.d.). (1R)-(+)-6-Hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- Potapov, A. M., et al. (n.d.). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides.
- Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13955-13978.
- Kumar, A., & Singh, V. K. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(16), 10764-10787.
- PubChemLite. (n.d.). 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
- Sigma-Aldrich. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Sources
- 1. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | C11H15NO2 | CID 46695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE CAS#: 1745-05-7 [m.chemicalbook.com]
High-Sensitivity GC-MS Analysis of Volatile Tetrahydroisoquinolines (THIQs): Advanced Derivatization Protocols
Application Note: AN-2026-THIQ
Executive Summary
Tetrahydroisoquinolines (THIQs) are neuroactive alkaloids implicated in Parkinson’s disease etiology and ethanol addiction mechanisms. While Gas Chromatography-Mass Spectrometry (GC-MS) offers the requisite sensitivity for detecting endogenous trace levels (femtomole range), native THIQs possess polar amine and hydroxyl functionalities that degrade chromatographic performance. This guide details the Perfluoroacylation and Silylation workflows, establishing perfluoroacylation as the "Gold Standard" for biological matrices due to superior derivative stability and electron-capture cross-section.
The Chemical Challenge & Strategy
Native THIQs (e.g., Salsolinol, 1-Me-TIQ) are semi-volatile but suffer from:
-
Active Hydrogen Adsorption: The secondary amine (
) and phenolic hydroxyls interact strongly with silanol groups in the GC liner and column, causing peak tailing. -
Thermal Instability: Oxidation occurs rapidly at injector temperatures (
).
The Solution: Derivatization replaces active hydrogens with non-polar moieties, lowering the boiling point and stabilizing the molecular ion (
Method Selection Matrix
| Feature | Perfluoroacylation (PFPA/HFBA) | Silylation (BSTFA/MSTFA) | Alkyl Chloroformates (ECF) |
| Primary Use | Confirmatory Quantification | Rapid Screening | Aqueous Samples |
| Derivative Stability | High (Weeks) | Low (Hours/Days) | High |
| Moisture Tolerance | Low (Requires drying) | Zero (Strictly Anhydrous) | High (Works in water) |
| MS Sensitivity | Excellent (EI & NCI) | Good (EI) | Good |
| Byproducts | Acidic (Must remove) | Neutral/Volatile | Alcohols/CO2 |
Mechanism of Action
Perfluoroacylation (The Gold Standard)
The reaction utilizes acid anhydrides (e.g., Pentafluoropropionic anhydride - PFPA) to attack nucleophilic centers (Amine N, Phenolic O).
Reaction Equation:
-
Why it works: The introduction of electronegative fluorine atoms stabilizes the molecule during electron ionization (EI) and allows for femtogram-level detection if using Negative Chemical Ionization (NCI).
-
Critical Step: The byproduct, pentafluoropropionic acid, is corrosive to GC stationary phases (especially PEG/Wax columns) and must be removed via evaporation or buffer wash.
Silylation (The Alternative)
Uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace hydrogens with Trimethylsilyl (TMS) groups.
Reaction Equation:
Visualized Workflows
Diagram 1: Analytical Decision Tree & Logic
Caption: Decision matrix for selecting the optimal derivatization reagent based on sample matrix and sensitivity requirements.
Diagram 2: The PFPA Workflow (Step-by-Step)
Caption: Critical workflow for Perfluoroacylation. Note the evaporation step to remove corrosive acid byproducts.
Detailed Protocols
Protocol A: Perfluoroacylation (PFPA) - Recommended
Applicability: Brain tissue, CSF, Plasma. Reagents: Pentafluoropropionic anhydride (PFPA), Ethyl Acetate (Anhydrous), Toluene.[1][2]
-
Preparation: Isolate THIQs via SPE (C18 or Mixed-mode cation exchange). Elute with MeOH/Acid.
-
Drying: Evaporate the eluate completely under a gentle stream of Nitrogen at 40°C. Note: Moisture will destroy the anhydride.
-
Reaction:
-
Add 50 µL PFPA and 50 µL Ethyl Acetate to the reaction vial.
-
Cap tightly (PTFE-lined cap).
-
Vortex for 10 seconds.
-
Incubate at 60°C for 30 minutes .
-
-
Cleanup (Crucial):
-
Cool to room temperature.
-
Evaporate the mixture to complete dryness under Nitrogen. Why? This removes the excess PFPA and the pentafluoropropionic acid byproduct which causes column bleed and active site generation.
-
-
Reconstitution: Redissolve residue in 50-100 µL Toluene or Ethyl Acetate.
-
Injection: 1-2 µL, Splitless mode.
Protocol B: Silylation (BSTFA)
Applicability: General screening, high concentrations. Reagents: BSTFA + 1% TMCS (Trimethylchlorosilane).
-
Drying: Sample must be bone dry. Lyophilization is recommended if water was present.
-
Reaction:
-
Add 50 µL BSTFA (with 1% TMCS) and 50 µL Pyridine (catalyst/solvent).
-
Incubate at 70°C for 30 minutes .
-
-
Injection: Inject directly (no evaporation needed, but ensure liner is changed frequently).
-
Warning: Silyl derivatives are hydrolytically unstable. Analyze within 12 hours.
-
QC & Validation Parameters
To ensure "Trustworthiness" (Part 2 of requirements), every batch must include:
-
Internal Standard (IS): Use deuterated analogs (e.g., Salsolinol-d4 or 1-Me-TIQ-d3 ).
-
Add IS before extraction to account for recovery losses.
-
-
Linearity: 5-point calibration curve (e.g., 10 pg/mL to 1000 pg/mL).
-
Carryover Check: Inject a solvent blank immediately after the highest standard.
-
Derivatization Efficiency: Monitor the presence of "mono-derivative" vs "di-derivative" if the molecule has multiple active sites (e.g., Salsolinol has 2 -OH and 1 -NH). Incomplete derivatization manifests as multiple peaks for one analyte.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| No Peaks | Water in sample (PFPA/BSTFA hydrolysis) | Ensure desiccant drying or azeotropic distillation. |
| Tailing Peaks | Active sites in liner | Replace liner; silanize glass wool; check column trim. |
| Rapid Column Bleed | Acid damage (PFPA method) | Ensure complete evaporation of reagents before reconstitution. |
| Multiple Peaks per Analyte | Incomplete reaction | Increase reaction time/temp; Check reagent freshness. |
References
-
Niwa, T., et al. (1982). "Presence of tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in parkinsonian and normal human brains."[3] Biochemical and Biophysical Research Communications.
-
Strolin Benedetti, M., et al. (1989). "Systemic administration of 1,2,3,4-tetrahydroisoquinoline to mice and rats: effects on brain neurochemistry." Journal of Neural Transmission.
-
Musshoff, F., et al. (2006). "Derivatization procedures in the GC-MS analysis of drugs of abuse." Forensic Science International.
-
Kushnir, M.M., et al. (2007). "Analysis of dicarboxylic acids by tandem mass spectrometry." (Context on Acylation efficiency). Clinical Chemistry.
-
Sigma-Aldrich (Merck). "Derivatization Reagents for GC: Acylation." (Technical Bulletin).[4]
Sources
- 1. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presence of tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in parkinsonian and normal human brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Improving yield in Bischler-Napieralski cyclization of 7-methoxy-THIQ precursors
Topic: Yield Optimization for 7-Methoxy-THIQ Precursors
Executive Summary & Core Challenge
The synthesis of 7-methoxy-1,2,3,4-tetrahydroisoquinoline (7-methoxy-THIQ) via the Bischler-Napieralski cyclization presents a specific paradox. The methoxy substituent is strongly electron-donating, which theoretically activates the aromatic ring for the necessary Electrophilic Aromatic Substitution (EAS). However, this same activation makes the substrate highly susceptible to oxidative polymerization (tar formation) and side reactions (e.g., retro-Ritter fragmentation) under the harsh thermal conditions of traditional protocols (
This guide provides technical solutions to bypass these failure modes, focusing on transitioning from "brute force" thermal dehydration to mild, chemically activated cyclization .
Critical Parameter Optimization
2.1. Regiochemistry Verification
Before troubleshooting conditions, verify the precursor structure. The regiochemical outcome is dictated by the position of the methoxy group on the phenethylamine chain.
| Target Product | Required Precursor | Directing Logic |
| 7-Methoxy-THIQ | 4-methoxyphenethylamine | The 4-OMe group directs ortho, activating position 3 for ring closure. |
| 6-Methoxy-THIQ | 3-methoxyphenethylamine | The 3-OMe group directs para, activating position 6 for ring closure. |
Expert Insight: If you are observing a mixture of isomers or unexpected products, ensure you are not using a 3-methoxy precursor expecting a 7-methoxy product. The steric hindrance at position 2 (ortho to 3-OMe) usually prevents formation of the 8-methoxy isomer, forcing cyclization to the 6-position.
2.2. Reagent Selection Matrix
| Reagent | Activation Mode | Temp. Range | Risk Profile | Recommended For |
| Imidoyl Chloride | 80°C - 110°C | High. High heat causes tarring of electron-rich rings. | Robust, electron-neutral substrates. | |
| Pyrophosphate | 100°C+ | Very High. Often results in inseparable emulsions. | Substrates requiring extreme dehydration. | |
| Nitrilium Ion | -78°C to 0°C | Low. Mild activation avoids polymerization. | 7-Methoxy-THIQ (High Yield). |
Mechanism & Failure Points
Understanding the mechanism is the only way to troubleshoot "tar" vs. "no reaction."
Figure 1: Mechanistic pathway showing the critical Nitrilium Ion intermediate. Note that high temperatures promote the "Red" pathways (Tar/Styrene), while moisture reverts the Imidoyl intermediate back to the starting amide.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a black, viscous tar. What happened?
Diagnosis: Oxidative polymerization.
Cause: The 4-methoxy group makes the ring extremely electron-rich. When heated with strong Lewis acids (
-
Switch Reagents: Move to the Movassaghi Protocol (see Section 5.2) using Triflic Anhydride (
).[1][2][3][4] This allows activation at -78°C or 0°C. -
Inert Atmosphere: Ensure strict
or Ar sparging. -
Concentration: Dilute the reaction. High concentration favors intermolecular polymerization (tar) over intramolecular cyclization.
Q2: I have low conversion; the starting material is recovered unchanged.
Diagnosis: Hydrolysis of the Imidoyl Intermediate. Cause: The imidoyl chloride/triflate intermediate is highly moisture-sensitive. If it encounters water before cyclization, it reverts to the starting amide. Solution:
-
Drying: Dry the amide precursor by azeotropic distillation with toluene prior to reaction.
-
Solvent: Ensure Acetonitrile or DCM is distilled over
or P2O5. -
Reagent Quality:
degrades over time. Distill old or use a fresh bottle.
Q3: I see a styrene derivative in the NMR.
Diagnosis: Retro-Ritter Fragmentation. Cause: The nitrilium ion intermediate is unstable at high temperatures and fragments, ejecting the nitrile and leaving a carbocation that forms a styrene. Solution:
-
Lower Temperature: Do not reflux if possible.
-
Time: Stop the reaction immediately upon consumption of starting material (monitor via TLC/LCMS).
Recommended Protocols
5.1. Protocol A: Optimized Traditional (
)
Best for: Large scale, cost-sensitive batches where cryogenic cooling is impossible.
-
Preparation: Dissolve 1.0 equiv of amide in dry Toluene (0.1 M concentration).
-
Addition: Add 3.0 equiv of
dropwise at room temperature. -
Cyclization: Heat to 80°C (avoid full reflux at 110°C if possible). Monitor strictly by HPLC/TLC every 30 mins.
-
Quench: Cool to 0°C. Pour slowly into ice-cold NaOH (20% aq). Warning: Exothermic.
-
Extraction: Extract with DCM. Wash organic layer with brine, dry over
.
5.2. Protocol B: The "Yield Rescue" Method (Movassaghi Modification)
Best for: 7-methoxy substrates, high-value precursors, and preventing tar. Reference: Movassaghi & Hill, 2006.
-
Setup: Flame-dry a flask under Argon. Dissolve amide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DCM.
-
Activation: Cool to -78°C (or 0°C if -78°C is unavailable).
-
Reagent: Add Triflic Anhydride (
) (1.1 equiv) dropwise over 10 minutes.-
Note: The solution will likely turn yellow/orange (formation of nitrilium species).
-
-
Cyclization: Allow to warm slowly to 23°C over 2 hours.
-
Workup: Quench with saturated
. Extract with DCM.[1][2]
Why this works:
Diagnostic Workflow
Use this decision tree to determine your next experimental step.
Figure 2: Troubleshooting decision matrix. "SM" = Starting Material.[2]
References
-
Bischler, A., & Napieralski, B. (1893).[5][6] "Zur Kenntniss der Einwirkung von wasserentziehenden Mitteln auf Säureamide." Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.[5] Link
-
Movassaghi, M., & Hill, M. D. (2006). "Single-step synthesis of pyrimidine derivatives." Journal of the American Chemical Society, 128(44), 14254-14255. (Foundational work on Tf2O activation for BN-type cyclizations). Link
-
Fodor, G., & Nagubandi, S. (1980).[7] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 36(10), 1279-1300.[7] Link
-
Larsen, R. D., et al. (1996). "A Modified Bischler-Napieralski Procedure for the Synthesis of 3-Aryl-3,4-dihydroisoquinolines." The Journal of Organic Chemistry, 61(26), 9016–9017. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
Solubility issues of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline free base vs HCl
Topic: Solubility issues of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Free Base vs. HCl) Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, and Pharmacologists.
Welcome to the Technical Support Hub. This guide addresses the physicochemical behavior of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline , specifically focusing on the critical solubility differences between its Free Base and Hydrochloride (HCl) salt forms.
As a secondary amine alkaloid, this molecule exhibits pH-dependent solubility that frequently causes experimental failure (precipitation, "oiling out," or inconsistent dosing) if not managed correctly.
📥 Quick Reference: Chemical Identity
| Feature | Free Base | HCl Salt |
| State (RT) | Viscous Oil or Low-Melting Solid | Crystalline Solid |
| Hydrophilicity | Low (Lipophilic) | High (Hydrophilic) |
| Aqueous Solubility | Poor (requires pH < 7) | Excellent (water, PBS, media) |
| Organic Solubility | Excellent (DMSO, EtOH, DCM) | Moderate (DMSO, MeOH) |
| Primary Risk | "Oiling out" in neutral buffers | Hygroscopicity (water uptake) |
🔬 Module 1: The Core Conflict (Mechanism of Action)
The "Why" Behind the Solubility Crash The solubility of tetrahydroisoquinolines (TIQs) is governed by the ionization state of the secondary amine nitrogen.
-
pKa: Approximately 9.3 – 9.6 [1, 2].
-
Mechanism: To be water-soluble, the nitrogen must be protonated (cationic).
-
At pH 7.4 (PBS/Media): The equilibrium favors the protonated form, but if you introduce the Free Base (neutral oil) directly into water, the kinetic barrier to dissolution is high. The hydrophobic aromatic core repels water, causing the compound to form oil droplets before it can protonate and dissolve.
-
The HCl Advantage: The salt is pre-protonated. The lattice energy breaks easily in water, releasing the soluble cation immediately.
-
Visualization: Solubility Equilibrium Pathway
Figure 1: The equilibrium between the hydrophobic free base and the hydrophilic cation. Direct addition of the free base to neutral buffers often bypasses the dissolution pathway, leading to physical precipitation.
🛠 Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My solution turned cloudy immediately upon adding the stock to the media."
Diagnosis: This is the "Parachute Effect." You likely dissolved the Free Base in DMSO (where it is soluble) and spiked it into Cell Media (pH 7.4).
-
The Physics: The DMSO diffuses away instantly, leaving the hydrophobic free base molecules "stranded" in water. They aggregate into microscopic oil droplets (cloudiness) before they can protonate.
Corrective Protocol:
-
Switch to HCl Salt: If possible, use the HCl salt for aqueous applications. It dissolves directly without the DMSO intermediate.
-
The "Step-Down" Dilution (For Free Base):
-
Dissolve Free Base in DMSO (Stock: 10 mM).
-
Dilute 1:10 into 0.1 M HCl (not PBS). This forces protonation.
-
Dilute this acidic intermediate into your final media. The buffer capacity of the media will neutralize the small amount of acid, but the TIQ will remain in solution because it is already protonated.
-
Issue 2: "I am using the HCl salt, but it still precipitated."
Diagnosis: Ionic Strength or pH Shock.
-
Cause A (Common Ion Effect): If you are using a very high concentration (>10 mM) in saline (PBS), the high Chloride (Cl-) concentration in the buffer can suppress the solubility of the HCl salt.
-
Cause B (pH Drift): Is your buffer old? If the pH of your PBS has drifted above 8.0, the salt will disproportionate back to the free base.
Corrective Protocol:
-
Verify Buffer pH is < 7.4.
-
Use water or low-salt media (e.g., 5% Glucose) for the initial dissolution, then dilute into PBS.
Issue 3: "The compound is oiling out at the bottom of the flask."
Diagnosis: You are likely working with the Free Base at high concentrations. Because 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline free base is an oil/gum, it will not form a "powder" precipitate; it forms a sticky residue.
Recovery Strategy:
-
Do not heat (see Stability below).
-
Add a co-solvent. Add Ethanol dropwise until the oil dissolves.
-
Slowly add 1 equivalent of HCl (relative to the molar amount of compound). This converts the oil in situ to the soluble salt.
🧪 Module 3: Validated Preparation Protocols
Protocol A: Preparing a 10 mM Aqueous Stock (Preferred Method)
Best for: Cell culture, Animal injections (IV/IP). Requirement: Use the HCl Salt form.
-
Weighing: Weigh the HCl salt rapidly. (Note: HCl salts can be hygroscopic; close the vial immediately).
-
Vehicle: Use Sterile Water for Injection or 0.9% Saline .
-
Do not use DMSO unless necessary.
-
-
Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.
-
Filtration: Syringe filter (0.22 µm, PES or PVDF).
-
Note: Do not use Nylon filters if using the Free Base, as it may adsorb.
-
Protocol B: Solubilizing the Free Base
Best for: Organic synthesis or when the salt is unavailable.
-
Primary Solvent: Dissolve the Free Base in 100% Ethanol or DMSO to create a 100 mM Master Stock.
-
Acidification Step (Critical):
-
To prepare the working solution, do not dilute directly into PBS.
-
Dilute the Master Stock into a 10 mM Citrate Buffer (pH 4.0 - 5.0) .
-
The acidic pH ensures the amine remains protonated.
-
-
Final Dilution: Add the Citrate-buffered intermediate to your assay well.
⚠️ Module 4: Stability & Storage
Crucial Warning: Oxidation Risk Tetrahydroisoquinolines are susceptible to oxidation to form dihydroisoquinolines or nitrones , especially in solution [3].
-
Light Sensitivity: Store all solutions in amber vials.
-
Temperature:
-
Solids: -20°C (Stable for years).
-
DMSO Stocks: -20°C (Stable for 3-6 months).
-
Aqueous Solutions: Fresh preparation only. Do not store aqueous solutions of TIQs for >24 hours, as they can hydrolyze or oxidize.
-
-
Heat: Do not use heat (>40°C) to assist dissolution. This accelerates the oxidation of the secondary amine. Use sonication instead.
📊 Decision Tree: Workflow Optimization
Figure 2: Decision tree for selecting the correct solubilization strategy based on the compound form.
📚 References
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline (Compound CID 7046). National Library of Medicine. [Link]
-
Bojarski, J., et al. (1995).[1] Physicochemical properties of tetrahydroisoquinoline derivatives. (Cited in IUCr Crystal Structure Reports). [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews. (General Principle Citation).
Sources
Preventing oxidation of tetrahydroisoquinoline derivatives during storage
Executive Summary & Root Cause Analysis
The Issue: Researchers frequently report that colorless tetrahydroisoquinoline (THIQ) oils or white solids turn yellow, brown, or red upon storage. This is not a random impurity; it is a predictable chemical transformation.
The Mechanism: THIQs are secondary amines with a "benzylic" carbon at the C-1 position (adjacent to the nitrogen). This position is electronically activated, making the C-H bonds highly susceptible to autoxidation (oxidation by atmospheric oxygen).
-
Initiation: Light or trace radical initiators (like peroxides in solvents) abstract a hydrogen atom from the C-1 position.
-
Propagation: This forms a carbon-centered radical stabilized by the adjacent aromatic ring and the nitrogen lone pair.
-
Product Formation: The radical reacts with oxygen to eventually form 3,4-dihydroisoquinoline (an imine) or fully aromatized isoquinoline . These oxidation products are often colored (yellow/brown) and can polymerize to form dark tars.
Visualization: The Oxidation Pathway
The following diagram illustrates why your compound degrades. The "Critical Vulnerability" is the electron-rich nitrogen facilitating hydrogen abstraction at C-1.
Figure 1: The autoxidation cascade of tetrahydroisoquinoline. The nitrogen lone pair facilitates the abstraction of the benzylic proton at C-1.
Storage Protocols (Standard Operating Procedures)
To prevent this degradation, you must disrupt the mechanism described above. The most effective method is protonation (Salt Formation), which ties up the nitrogen lone pair, drastically increasing the bond dissociation energy of the C-1 proton.
Protocol A: Solid State Storage (Recommended)
| Parameter | Recommendation | Scientific Rationale |
| Chemical Form | HCl or Fumarate Salt | Protonation ( |
| Atmosphere | Argon or Nitrogen | Removes |
| Container | Amber Glass Vial | Blocks UV/Blue light which can photo-initiate radical formation [2]. |
| Temperature | -20°C | Kinetic control; significantly slows the rate of radical propagation. |
Protocol B: Solution State Storage (High Risk)
Warning: Avoid storing THIQs in solution for >24 hours if possible.
-
Solvent Selection:
-
DO NOT USE: Ethers (THF, Diethyl ether, Dioxane). These form peroxides over time, which act as radical initiators that will rapidly degrade THIQs.
-
DO NOT USE: Chlorinated solvents (DCM, Chloroform) for long-term storage. They can become acidic and induce side reactions or contain trace oxidants.
-
PREFERRED: Degassed Methanol (for salts) or anhydrous Toluene (for free bases).
-
-
Concentration: Store as a concentrated stock (>50 mM). Dilute solutions oxidize faster due to higher dissolved oxygen-to-substrate ratios.
Troubleshooting & Recovery
Scenario: "My sample has already turned yellow/brown. Can I save it?"
Diagnosis: The yellow color is likely the dihydroisoquinoline (imine) impurity or N-oxide formation.
Workflow: Purification of Oxidized THIQ
Figure 2: Decision tree for purifying oxidized THIQ derivatives.
Step-by-Step Salt Formation (The "Gold Standard" Fix)
If you are working with the free base, convert it to the HCl salt immediately to stop further degradation.
-
Dissolve: Dissolve 1.0 eq of THIQ free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Acidify: Dropwise, add 1.1 eq of HCl in Dioxane (4M) or Ethereal HCl .
-
Precipitate: A white solid should crash out immediately. If oil forms, scratch the glass or sonicate.
-
Filter & Wash: Filter the solid under Argon (if possible) and wash with cold ether to remove colored oxidation impurities (which often remain in the mother liquor).
-
Dry: Vacuum dry. The resulting salt is stable for months/years at -20°C.
Frequently Asked Questions (FAQ)
Q: I see a new spot on my TLC plate just above the starting material. What is it? A: This is likely the dihydroisoquinoline (imine). It is less polar than the amine (because it lacks the H-bond donor capability of the NH) and will run higher on Silica gel.
Q: Can I use antioxidants like BHT? A: Yes, but with caution. Adding 0.1% BHT (Butylated hydroxytoluene) can scavenge radicals and prevent oxidation [3]. However, BHT is an impurity that might interfere with biological assays or subsequent coupling reactions. Only use BHT if salt formation is impossible.
Q: Why did my THIQ turn red in chloroform? A: Chloroform often contains trace acid and phosgene if not stabilized. The red color can indicate the formation of a charge-transfer complex or a specific degradation product known as a "red impurity" common in isoquinoline chemistry when exposed to acidic chlorinated environments.
Q: Is the oxidation reversible?
A: Partially. If you have the dihydroisoquinoline (imine), you can reduce it back to the tetrahydroisoquinoline using Sodium Borohydride (
References
-
Mechanistic Insight into Amine Oxidation: Title: Oxidation of the inert sp3 C–H bonds of tetrahydroisoquinolines through C–H activation relay.[1] Source: Chemical Communications (RSC). URL:[Link]
-
Photo-Oxidation Pathways: Title: Red-light-induced high-efficiency oxidation and functionalization of tetrahydroisoquinoline derivatives.[2] Source: New Journal of Chemistry.[2] URL:[Link]
-
General Stability of Amines & Salts: Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Source: Molecules (MDPI). URL:[Link]
-
Oxidation to Isoquinolines: Title: Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.[3][4] Source: Journal of Organic Chemistry (ACS/NIH PMC). URL:[Link]
Sources
- 1. Oxidation of the inert sp3 C–H bonds of tetrahydroisoquinolines through C–H activation relay (CHAR): construction of functionalized isoquinolin-1-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Red-light-induced high-efficiency oxidation and functionalization of tetrahydroisoquinoline derivatives using chlorophyll as a photocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: NMR Profiling of Salsoline vs. 7-Methoxy-1-Methyl-THIQ
[1]
Executive Summary
This guide provides a definitive Nuclear Magnetic Resonance (NMR) spectral comparison between Salsoline (1-methyl-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline) and its structural analog, 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-methoxy-1-methyl-THIQ).[1]
While both compounds share the tetrahydroisoquinoline (THIQ) core and a 1-methyl substituent, they differ critically at the C6 position.[1] Salsoline possesses a hydroxyl group (-OH) at C6, whereas 7-methoxy-1-methyl-THIQ is unsubstituted (Hydrogen) at this position.[1] This structural variance results in distinct spin-spin coupling patterns in the aromatic region of the
Key Differentiator:
Structural Analysis & Numbering
To interpret the spectra accurately, one must first visualize the substitution patterns. The following diagram contrasts the two structures.
Figure 1: Structural comparison highlighting the aromatic substitution patterns that dictate NMR multiplicity.
Comparative H NMR Analysis
The
Aromatic Region (The "Smoking Gun")[1]
This region (6.0 – 7.5 ppm) contains the definitive spectral evidence.[1]
| Feature | Salsoline | 7-Methoxy-1-Methyl-THIQ | Mechanistic Explanation |
| H-5 Multiplicity | Singlet (1H) | Doublet (1H) ( | In Salsoline, C6 is substituted (-OH), preventing coupling.[1] In the analog, H5 couples vicinally to H6. |
| H-6 Signal | None (Substituted by -OH) | Doublet of Doublets (1H) | The analog has a proton at C6, which couples ortho to H5 ( |
| H-8 Multiplicity | Singlet (1H) | Doublet (1H) ( | In the analog, H8 couples meta to H6.[1] In Salsoline, H8 is isolated by the C7-OMe and C1 substituents. |
| Chemical Shift | The removal of the electron-donating 6-OH group in the analog generally causes a slight downfield shift for H5.[1] |
Aliphatic & Substituent Region[1][2]
While less distinct than the aromatic region, subtle shifts occur due to the electronic influence of the C6 substituent.[1]
| Proton | Salsoline ( | 7-MeO-1-Me-THIQ ( | Notes |
| C1-CH | 1.35 – 1.45 (d) | 1.38 – 1.48 (d) | Doublet due to coupling with H-1.[1] Very similar in both. |
| H-1 | 4.00 – 4.30 (q) | 3.90 – 4.10 (q) | Quartet.[1] Slight variation based on solvent and concentration.[1][2] |
| 7-OCH | 3.75 – 3.85 (s) | 3.75 – 3.80 (s) | Strong singlet. |
| 6-OH | 5.0 – 9.0 (br s) | Absent | Only present in Salsoline.[1] Highly solvent/concentration dependent. |
Comparative C NMR Analysis
Carbon NMR provides confirmation if proton spectra are ambiguous due to peak overlap or impurities.[1]
| Carbon Position | Salsoline ( | 7-Methoxy-1-Methyl-THIQ ( | Interpretation |
| C-6 | ~144 - 146 | ~110 - 120 | Critical Difference. C-OH is highly deshielded (oxygen attached).[1] C-H is significantly more shielded. |
| C-7 | ~145 - 147 | ~158 | The methoxy-bearing carbon.[1] |
| C-1 | ~50 - 55 | ~50 - 55 | Methine carbon; minimal change.[1] |
| C-1 Methyl | ~20 - 22 | ~20 - 22 | Methyl carbon; minimal change.[1] |
Experimental Protocol: Discrimination Workflow
To ensure reproducibility and valid identification, follow this standardized workflow.
Sample Preparation
-
Solvent Selection:
-
DMSO-
: Recommended for Salsoline .[1] It slows proton exchange, often allowing the phenolic -OH proton to be visualized as a broad singlet or even a doublet (if H-bonding is strong). -
CDCl
: Acceptable for 7-Methoxy-1-Methyl-THIQ .[1] Note that Salsoline solubility may be lower, and the -OH peak may broaden into the baseline or exchange with trace water.
-
-
Concentration: Prepare 5-10 mg of sample in 0.6 mL solvent.
Acquisition Parameters[1]
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]
-
Scans (NS): Minimum 16 scans for
H; 1024 scans for C. -
Relaxation Delay (D1): Set to
s to ensure integration accuracy of aromatic protons.
Logic Flow for Identification
Figure 2: Decision tree for spectral assignment based on aromatic coupling patterns.
Scientific Context & Applications
Understanding the difference between these two molecules is critical in two main fields:
-
Neuropharmacology: Salsoline is a metabolite related to dopamine and ethanol interactions (Pictet-Spengler condensation).[1] It is investigated for its role in Parkinson's disease and alcoholism [1].[1][3] The 7-methoxy analog may appear as a synthetic impurity or a degradation product in metabolic studies where dehydroxylation pathways are being studied.[1]
-
Synthetic Chemistry: When synthesizing Salsoline via the Pictet-Spengler reaction of isovanillin (or related precursors), incomplete oxygenation or side reactions can lead to the 6-deshydroxy analog.[1] NMR is the only rapid way to confirm the retention of the 6-OH group without destructive mass spectrometry.[1]
References
-
Naoi, M., Maruyama, W., Nagy, G. M. (2004).[1] "Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease." Neurotoxicology and Teratology, 26(5), 627–634.[1] [Link]
-
PubChem.[1][4][5][6][7] (n.d.). "Salsoline Compound Summary." National Center for Biotechnology Information. [Link]
-
PubChem.[1][4][5][7] (n.d.). "7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline Compound Summary." National Center for Biotechnology Information. [Link][1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]
Sources
- 1. Salsoline - Wikipedia [en.wikipedia.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline | C10H13NO | CID 417288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 7. 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | C11H15NO2 | CID 46695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative neurotoxicity of Salsolidine vs 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
This guide provides an in-depth technical comparison of the neurotoxic profiles of Salsolidine and 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-1-MeTIQ) . It is designed for researchers investigating Parkinson’s Disease (PD) etiology, mitochondrial dysfunction, and tetrahydroisoquinoline (TIQ) structure-activity relationships (SAR).[1]
Executive Summary & Pharmacological Context[2]
Tetrahydroisoquinolines (TIQs) are endogenous and environmental alkaloids structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[2] Their neurotoxicity is governed by the substitution pattern on the benzene ring (catechol vs. methoxy) and the N-methylation state.[1]
-
Salsolidine (1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline): A naturally occurring alkaloid (found in Salsola species) and a methylated metabolite of the potent neurotoxin Salsolinol . It acts as a "pro-toxin" that requires O-demethylation to exert maximal oxidative damage but possesses intrinsic Monoamine Oxidase (MAO) inhibitory activity.[1]
-
7-MeO-1-MeTIQ (7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline): A mono-methoxylated derivative of the neuroprotective agent 1-MeTIQ. Unlike its parent compound or its hydroxylated counterpart (7-OH-1-MeTIQ), the introduction of the 7-methoxy group increases neurotoxicity by enhancing lipophilicity and mitochondrial uptake, though it lacks the redox-cycling capacity of catechols.
Key Differentiator
Salsolidine drives toxicity primarily through metabolic bioactivation into redox-active catechols (Salsolinol), whereas 7-MeO-1-MeTIQ exerts toxicity through direct mitochondrial Complex I inhibition facilitated by steric and lipophilic factors.[1]
Chemical & Physicochemical Profile
The blood-brain barrier (BBB) permeability and mitochondrial accumulation of TIQs are strictly dependent on lipophilicity (LogP).[1]
| Feature | Salsolidine | 7-MeO-1-MeTIQ |
| IUPAC Name | 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 1-methyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline |
| Structure | Dimethoxy (Positions 6,[3][4][5][6] 7) | Mono-methoxy (Position 7) |
| Lipophilicity (LogP) | High (~2.1) | Moderate (~1.[1]8) |
| BBB Permeability | High (Rapid uptake) | Moderate-High |
| Redox Potential | Low (Stable ether bonds) | Low (Stable ether bond) |
| Metabolic Fate | O-demethylation to Salsolinol (Toxic) | O-demethylation to 7-OH-1-MeTIQ (Protective) |
Critical Insight: The dimethoxy structure of Salsolidine masks the catechol moiety, allowing it to cross the BBB more efficiently than Salsolinol. Once inside dopaminergic neurons, CYP2D6 or other demethylases strip the methyl groups, "unmasking" the toxic catechol.
Mechanistic Comparison: Pathways of Toxicity[8]
Salsolidine: The "Trojan Horse" Mechanism
Salsolidine itself is a weak inhibitor of mitochondrial function.[1] Its primary danger lies in its conversion.[1]
-
MAO Inhibition: Salsolidine acts as a competitive inhibitor of MAO-A (Ki ≈ 6 µM), potentially altering dopamine metabolism.[1]
-
Bioactivation: Intracellular demethylation converts it to Salsolinol (6,7-dihydroxy-1-MeTIQ).[1]
-
Redox Cycling: The resulting catechol undergoes auto-oxidation to form quinone methides, generating superoxide anions (
) and hydroxyl radicals ( ).[1] -
Apoptosis: Triggers the intrinsic apoptotic pathway (Bax/Bcl-2 ratio alteration, Cytochrome c release).[1]
7-MeO-1-MeTIQ: Lipophilic Mitochondrial Blockade
Research indicates that while 1-MeTIQ is neuroprotective (scavenging radicals), the 7-methoxy substitution reverses this effect .[1]
-
Complex I Inhibition: The methoxy group increases lipophilicity, allowing the molecule to penetrate the inner mitochondrial membrane and bind to the rotenone-binding site of Complex I (NADH:ubiquinone oxidoreductase).[1]
-
Lack of Rescue: Unlike 7-OH-1-MeTIQ, the methoxy variant cannot donate hydrogen atoms to neutralize ROS.
-
Toxicity Threshold: It is less potent than Salsolinol but significantly more toxic than 1-MeTIQ.[1]
Signaling Pathway Visualization (DOT)[1]
Caption: Comparative toxicity pathways.[1][7] Salsolidine requires bioactivation to Salsolinol to trigger redox cycling, whereas 7-MeO-1-MeTIQ acts as a direct mitochondrial inhibitor.
Experimental Data Summary
The following data summarizes comparative cytotoxicity in dopaminergic cell lines (SH-SY5Y).
| Metric | Salsolidine | 7-MeO-1-MeTIQ | Reference Standard (Salsolinol) |
| IC50 (SH-SY5Y, 24h) | ~500 µM (Variable*) | ~200–300 µM | ~34–100 µM |
| Mitochondrial Inhibition | Weak (Direct) / Strong (Metabolite) | Moderate (Direct) | Strong |
| ROS Generation | Delayed (Requires metabolism) | Moderate (Mitochondrial leak) | Rapid (Auto-oxidation) |
| Effect of Antioxidants | Highly Protective (NAC, GSH) | Moderately Protective | Highly Protective |
*Note: Salsolidine toxicity is time-dependent.[1][6] In short assays (<24h), it may appear non-toxic.[1] In long-term exposure (>72h), toxicity increases as demethylation occurs.[1]
Validated Experimental Protocols
To experimentally differentiate these compounds, use the following self-validating workflows.
A. Differential Cytotoxicity Assay (with CYP Modulation)
Objective: Determine if toxicity is direct (7-MeO) or metabolism-dependent (Salsolidine).[1]
-
Cell Culture: Seed SH-SY5Y cells (dopaminergic phenotype) at
cells/well. -
Pre-treatment (Validation Step):
-
Treatment: Expose cells to Salsolidine and 7-MeO-1-MeTIQ (Concentration range: 10–1000 µM) for 48 hours .[1]
-
Readout: MTT Assay or ATP Luminescence.
-
Expected Result:
-
Salsolidine: Toxicity should be reduced by Proadifen (blocking conversion to Salsolinol).[1]
-
7-MeO-1-MeTIQ: Toxicity should remain unchanged (direct mechanism).
-
B. Mitochondrial Complex I Activity Assay
Objective: Quantify direct inhibition of the Electron Transport Chain (ETC).[1]
-
Isolation: Isolate mitochondria from rat brain or use permeabilized cells.[1]
-
Reaction Mix: Potassium phosphate buffer (50 mM, pH 7.4), NADH (0.2 mM), Ubiquinone-1 (50 µM), KCN (2 mM, to block Complex IV).
-
Initiation: Add mitochondrial fraction (20 µg protein).[1]
-
Measurement: Monitor NADH oxidation via absorbance decrease at 340 nm for 5 minutes.
-
Calculation:
.[1] -
Validation: Use Rotenone (1 µM) as a positive control for total inhibition.
Experimental Workflow Diagram (DOT)
Caption: Workflow to distinguish metabolic bioactivation (Salsolidine) from direct toxicity (7-MeO-1-MeTIQ).
References
-
Okuda, K., Kotake, Y., & Ohta, S. (2003).[8] Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds.[2][3][6][8][9] Bioorganic & Medicinal Chemistry Letters, 13(17), 2853–2855.[1][8] Link
-
Key Finding: Establishes that methoxyl substitution on 1-MeTIQ increases neurotoxicity compared to the parent compound.[8]
-
-
Storch, A., et al. (2000).[1] 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism.[6] Brain Research, 855(1), 67-75.[1] Link
- Key Finding: Defines the mitochondrial mechanism of Salsolinol, the active metabolite of Salsolidine.
-
Naoi, M., et al. (2004).[1] Dopamine-derived salsolinol derivatives as endogenous monoamine oxidase inhibitors: occurrence, metabolism and function in human brains. Neurotoxicology, 25(1-2), 193-204.[1] Link
- Key Finding: Discusses the enzymatic conversion and MAO inhibitory properties of methyl
-
Antkiewicz-Michaluk, L., et al. (2000).[1] Neurochemical changes induced by acute and chronic administration of 1,2,3,4-tetrahydroisoquinoline and salsolinol in dopaminergic structures of rat brain. Neuroscience, 96(1), 59-64.[1] Link
- Key Finding: Comparative in vivo effects of TIQ deriv
Sources
- 1. Salsoline - Wikipedia [en.wikipedia.org]
- 2. iris.unica.it [iris.unica.it]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. CN105233033A - Preparation for treating nervous tinnitus and preparation method of preparation - Google Patents [patents.google.com]
- 6. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salsolinol-neurotoxic or Neuroprotective? - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for 7-Methoxy-1-Methyl-1,2,3,4-Tetrahydroisoquinoline (7-MeO-1-MeTIQ): A Technical Comparison & Analysis Guide
Topic: Reference standards for 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The analysis of tetrahydroisoquinolines (TIQs) is critical in neuropharmacology due to their structural similarity to MPTP and their dual roles as potential neurotoxins or neuroprotectants in Parkinson’s disease (PD). While 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is a well-characterized endogenous amine, its methoxylated derivatives—specifically 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-1-MeTIQ) —represent a niche but vital metabolic target.
This guide addresses the specific challenge of sourcing and utilizing reference standards for 7-MeO-1-MeTIQ. Unlike the common catechol-TIQs (e.g., Salsolinol), this specific methoxy-derivative often requires distinction from its 6-methoxy isomer or hydroxylated analogs (Salsoline). This document compares available standard grades, outlines a self-validating LC-MS/MS workflow, and provides the necessary mechanistic context for accurate quantification.
Part 1: The Analytical Landscape & Isomeric Challenges
The primary challenge in analyzing 7-MeO-1-MeTIQ is isobaric interference . The enzymatic O-methylation of TIQs by Catechol-O-methyltransferase (COMT) is highly regioselective, often favoring the meta position, but chemical synthesis or non-enzymatic pathways can yield mixed isomers.
Key Analytical Risks:
-
Regioisomerism: Distinguishing 7-methoxy from 6-methoxy isomers. Both have the same molecular weight (MW 177.24 Da) and similar fragmentation patterns.
-
Structural Confusion: Commercial catalogs often conflate 7-MeO-1-MeTIQ with Salsoline (1-methyl-6-hydroxy-7-methoxy-TIQ). You must verify the absence of hydroxyl groups if your target is the mono-methoxy compound.
-
Stability: As a secondary amine, the free base is prone to oxidation; hydrochloride (HCl) salts are the required standard form for stability.
Metabolic Context Diagram
The following diagram illustrates the structural relationship and potential metabolic origins, highlighting where 7-MeO-1-MeTIQ fits within the TIQ family.
Caption: Structural relationships showing the synthesis of 7-MeO-1-MeTIQ via Pictet-Spengler condensation and its differentiation from isobaric and hydroxylated analogs.
Part 2: Comparative Analysis of Reference Standards
Due to the niche nature of 7-MeO-1-MeTIQ, researchers often face a choice between custom synthesis and "analog" calibration. Below is a comparison of the three primary standard types available to researchers.
Table 1: Reference Standard Grade Comparison
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Analytical Standard (High Purity) | Grade C: Custom Synthesis / Lab-Made |
| Purity | >98% (Certified by qNMR/HPLC) | >95% (HPLC Area%) | Variable (Requires in-house validation) |
| Salt Form | Hydrochloride (HCl) | HCl or Trifluoroacetate (TFA) | Often Free Base (Unstable) |
| Isotopic Label | Available (e.g., d3-methoxy) | Rare | Not Available |
| Traceability | NIST/ISO 17034 | CoA provided | NMR/MS spectra only |
| Use Case | GMP/GLP Quantitation | Routine Research / Screening | Method Development / Qualitative ID |
| Cost | High ( | Moderate ( | High Initial Cost ( |
Recommendation: For quantitative analysis of biological matrices (plasma/brain tissue), Grade B (Analytical Standard, HCl salt) is the minimum requirement.
-
Why HCl? The hydrochloride salt prevents oxidation of the secondary amine and ensures consistent ionization in LC-MS.
-
Why not Free Base? Free base oils are difficult to weigh accurately (hygroscopic) and degrade rapidly, leading to calibration errors of >20%.
Internal Standard Strategy
Absolute quantification requires a stable isotope-labeled internal standard (SIL-IS).
-
Gold Standard: 7-methoxy-d3-1-methyl-TIQ.
-
Acceptable Surrogate: 1-methyl-TIQ-d3 (commercially available). Note: While retention times differ, ionization efficiency is similar.
Part 3: Experimental Validation (LC-MS/MS Protocol)
This protocol is designed to be self-validating . It includes a "system suitability" step that ensures the separation of the 6-methoxy and 7-methoxy isomers before sample analysis.
Objective: Quantify 7-MeO-1-MeTIQ in rat brain homogenate or human plasma. Technique: UPLC-MS/MS (ESI+).
Workflow Diagram
Caption: Analytical workflow emphasizing the critical Liquid-Liquid Extraction (LLE) and Isomer Resolution check.
Detailed Methodology
1. Sample Preparation (LLE):
-
Principle: TIQs are basic. Extraction efficiency is maximized at alkaline pH (pH > pKa ~9.5).
-
Step: Aliquot 100 µL sample. Add 10 µL Internal Standard. Add 20 µL 1.0 M Ammonium Hydroxide (pH ~10).
-
Extract: Add 500 µL Ethyl Acetate. Vortex 5 min. Centrifuge 10,000 x g.
-
Reconstitution: Evaporate supernatant under N2. Reconstitute in 100 µL 0.1% Formic Acid in Water.
2. Chromatographic Separation:
-
Column: Phenomenex Kinetex C18 or Waters BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in H2O.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 40% B over 8 minutes. Note: Shallow gradient is required to separate isomers.
3. Mass Spectrometry (MRM Parameters):
-
Precursor Ion: 178.1 m/z [M+H]+ (Calculated for C11H15NO).
-
Quantifier Transition: 178.1 → 163.1 (Loss of methyl group from methoxy or N-methyl).
-
Qualifier Transition: 178.1 → 147.1 (Loss of methoxy group).
-
Validation Note: The ratio of Quantifier/Qualifier must remain within ±15% of the reference standard.
Part 4: Troubleshooting & Stability
Issue: Peak Tailing
-
Cause: Secondary amines interact with free silanols on the column.
-
Solution: Use an end-capped column (e.g., C18-shielded) or add 5mM Ammonium Formate to the mobile phase to compete for binding sites.
Issue: Signal Drift
-
Cause: Matrix effects suppressing ionization.
-
Solution: If deuterated 7-MeO-1-MeTIQ is unavailable, use Standard Addition method for calibration rather than external curves to compensate for matrix effects.
Storage of Standards:
-
Solid (HCl salt): -20°C, desiccated. Stable for >2 years.
-
Solution (MeOH): -80°C. Stable for 6 months. Avoid storing in water/buffer as degradation accelerates.
References
-
Makino, Y., et al. (1988). Presence of Tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in Foods: Compounds Related to Parkinson's Disease. Life Sciences. Link
-
Naoi, M., et al. (2010). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurochemical Research. Link
-
PubChem. (2024).[1] 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (Salsoline) Compound Summary. Link
-
Lee, J., et al. (2016). 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. European Journal of Pharmacology. Link
-
Rozwadowska, M.D., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Link
Sources
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
For researchers, medicinal chemists, and drug development professionals working with isoquinoline alkaloids, a deep understanding of their structural characteristics is paramount. Mass spectrometry stands as a cornerstone technique for the elucidation of these structures, with fragmentation patterns providing a veritable fingerprint for each molecule. This guide offers an in-depth, comparative analysis of the mass spectrometric fragmentation of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline , a key structural motif found in numerous biologically active compounds. By juxtaposing its fragmentation behavior with that of the closely related 1-methyl-1,2,3,4-tetrahydroisoquinoline , we will illuminate the diagnostic power of substituent effects in mass spectral analysis.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. The substitution pattern on this heterocyclic system dictates its pharmacological profile, making unambiguous identification and structural confirmation a critical step in drug discovery and development. 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, also known as salsoline when hydroxylated at the 6-position, and its analogs are of particular interest due to their diverse biological activities. Understanding their behavior under mass spectrometric analysis is not merely an academic exercise but a practical necessity for metabolite identification, impurity profiling, and quality control.
Deciphering the Fragmentation Code: 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
The fragmentation of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline in mass spectrometry is primarily governed by the stability of the resulting fragment ions. The presence of the electron-donating methoxy group on the aromatic ring and the methyl group at the C1 position significantly influences the fragmentation pathways. Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule readily forms a molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺).
The most characteristic fragmentation pathway involves the cleavage of the bond beta to the nitrogen atom, a process known as α-cleavage. This leads to the loss of the methyl group at the C1 position, resulting in a stable, resonance-stabilized iminium ion. This is a dominant fragmentation route for 1-alkyl-substituted tetrahydroisoquinolines.[1]
Another significant fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic ring. This pathway is common for tetrahydroisoquinoline alkaloids and results in the formation of a charged diene and a neutral dienophile.[2][3] The presence of the methoxy group can influence the charge distribution and the relative abundance of the resulting fragment ions.
A proposed fragmentation pattern for a closely related compound, salsoline (which has a hydroxyl group at position 6 in addition to the 7-methoxy group), provides valuable insight. The fragmentation is initiated by the formation of the molecular ion, followed by characteristic losses.[4]
A Tale of Two Molecules: Comparative Fragmentation Analysis
To truly appreciate the diagnostic utility of fragmentation patterns, a direct comparison with a structurally similar yet distinct molecule is invaluable. Here, we compare the fragmentation of our target molecule with 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) , which lacks the methoxy substituent on the aromatic ring.
The fragmentation of 1-MeTIQ has been studied in detail, particularly in the context of its endogenous presence in biological samples.[1][5] The primary fragmentation pathway for 1-MeTIQ under ESI-MS/MS is the loss of a methyl radical from the protonated molecule to form a stable iminium ion.[1]
| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Plausible Neutral Loss |
| 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 178 ([M+H]⁺) | 163, 148, 133 | CH₃, C₂H₅, CH₃O |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 148 ([M+H]⁺) | 133, 118, 91 | CH₃, C₂H₅, C₆H₅N |
Note: The fragment ions for 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline are predicted based on general fragmentation patterns of similar compounds and require experimental verification.
The key difference in the fragmentation patterns lies in the influence of the 7-methoxy group. This electron-donating group can stabilize the charge on the aromatic ring, potentially favoring fragmentation pathways that retain the charge on the aromatic portion of the molecule. The loss of a methoxy radical or formaldehyde from the methoxy group are also possible fragmentation channels that would be absent in 1-MeTIQ.
Visualizing the Fragmentation Cascade
To provide a clearer understanding of the dominant fragmentation pathway for 1-methyl-substituted tetrahydroisoquinolines, the following diagram illustrates the key cleavage event.
Experimental Protocol for Mass Spectrometric Analysis
The following provides a generalized, yet detailed, protocol for the analysis of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline and its analogs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed to be a robust starting point for method development.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the analytical standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., biological fluids, reaction mixtures): Perform a protein precipitation or liquid-liquid extraction to remove interfering substances. A typical protein precipitation protocol involves adding three volumes of cold acetonitrile to one volume of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be directly injected or further diluted.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable choice for separating isoquinoline alkaloids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 5-10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for these basic compounds.
-
Scan Mode: For initial identification and fragmentation pattern analysis, use a full scan mode (e.g., m/z 50-500) and a product ion scan mode (MS/MS). For quantification, multiple reaction monitoring (MRM) is the preferred method.
-
Source Parameters:
-
Capillary Voltage: 3.0-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Nebulizer Gas (Nitrogen): Adjust for optimal spray stability.
-
-
Collision Gas: Argon is typically used.
-
Collision Energy: This will need to be optimized for the specific precursor-to-product ion transition. A starting point of 10-30 eV is recommended.
The following diagram outlines the general workflow for this analysis.
Conclusion: The Power of Predictive Fragmentation
References
-
ResearchGate. (n.d.). Proposed fragmentation pattern and MS2 scan of (a) salsoline. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved February 23, 2026, from [Link]
-
J-Stage. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Retrieved February 23, 2026, from [Link]
-
Medical Mass Spectrometry. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Retrieved February 23, 2026, from [Link]
-
PubMed. (2008). Quantification of salsolinol enantiomers by stable isotope dilution liquid chromatography with tandem mass spectrometric detection. Retrieved February 23, 2026, from [Link]
-
Semantic Scholar. (1991). Electron impact mass spectrometry of some 3-substituted 1,2,3,4-tetrahydroisoquinolines. Retrieved February 23, 2026, from [Link]
-
ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved February 23, 2026, from [Link]
-
Canadian Science Publishing. (1968). Mass spectra of tetrahydroquinolines. Retrieved February 23, 2026, from [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved February 23, 2026, from [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved February 23, 2026, from [Link]
-
ScienceDirect. (2008). This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. Retrieved February 23, 2026, from [Link]
-
MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved February 23, 2026, from [Link]
-
PubMed. (2003). Simultaneous gas chromatographic-mass spectrometric determination of dopamine, norsalsolinol and salsolinol enantiomers in brain samples of a large human collective. Retrieved February 23, 2026, from [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved February 23, 2026, from [Link]
-
SciSpace. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved February 23, 2026, from [Link]
-
PubMed Central. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline. Retrieved February 23, 2026, from [Link]
Sources
- 1. jsbms.jp [jsbms.jp]
- 2. scispace.com [scispace.com]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
A Senior Application Scientist's Guide to Distinguishing 6-methoxy and 7-methoxy Tetrahydroisoquinoline Isomers
Sources
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- 2. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Guide: Validated LC-MS/MS Quantification of Trace Isoquinoline Alkaloids
Executive Summary: The Sensitivity Shift
Isoquinoline alkaloids (IAs)—including berberine, sanguinarine, and palmatine—are potent bioactive compounds with narrow therapeutic indices. While HPLC-UV has historically been the workhorse for quality control in raw herbal materials, it fails in the context of pharmacokinetic (PK) and toxicokinetic (TK) studies where plasma concentrations drop to the pg/mL range.
This guide objectively compares the industry-standard HPLC-UV approach against the validated LC-MS/MS methodology. It demonstrates why Triple Quadrupole (QqQ) mass spectrometry is not merely an alternative, but the required standard for trace quantification in complex biological matrices, compliant with FDA Bioanalytical Method Validation guidelines.
Part 1: Technical Comparison (LC-MS/MS vs. Alternatives)
The primary driver for shifting to LC-MS/MS is the Selectivity-Sensitivity Gap . In UV detection, specificity is chromatographic; co-eluting matrix components (metabolites, lipids) obscure the analyte. In MS/MS, specificity is mass-based (MRM), allowing for the quantification of co-eluting peaks.
Performance Matrix: Isoquinoline Alkaloid Analysis
| Feature | HPLC-UV/DAD | GC-MS | LC-MS/MS (QqQ) |
| Limit of Quantitation (LOQ) | 0.5 – 5 µg/mL | 10 – 100 ng/mL | 0.05 – 1 ng/mL |
| Selectivity | Low (Wavelength dependent) | High (EI Fragmentation) | Ultra-High (MRM Transitions) |
| Sample Volume | High (500 µL+) | Moderate (200 µL) | Low (10-50 µL) |
| Throughput | Slow (15-30 min run) | Slow (Derivatization required) | Fast (3-6 min run) |
| Matrix Interference | High (Baseline noise) | Moderate | Low (with IS correction) |
| Suitability | Raw Plant Material QC | Volatile compounds only | Plasma/Tissue PK Studies |
Workflow Divergence: The Selectivity Gap
The following diagram illustrates where the methodologies diverge. Note how LC-MS/MS filters noise at the detection stage, whereas HPLC-UV relies entirely on physical separation.
Figure 1: Comparative workflow demonstrating the additional filtration layers (Q1/Q3) in LC-MS/MS that eliminate matrix noise.
Part 2: Method Development & Optimization
To achieve trace sensitivity (pg/mL), the method must be engineered for maximum ionization efficiency.
Chromatographic Conditions
-
Column: A C18 column is standard (e.g., Agilent Zorbax SB-C18 or Waters BEH C18). However, for polar alkaloids (like magnoflorine), a HILIC column may offer better retention.
-
Mobile Phase: Isoquinoline alkaloids are basic. You must use an acidic mobile phase to ensure they are fully protonated (
) for ESI+.-
Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why? The ammonium formate buffers the pH, preventing peak tailing caused by interaction with residual silanols on the column.
-
Mass Spectrometry (MRM)
We utilize Multiple Reaction Monitoring (MRM). This is a "lock-and-key" mechanism where we select the parent ion, fragment it, and detect a specific daughter ion.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Transitions (Example):
Figure 2: MRM transition logic for Berberine. Only specific fragments pass Q3, ensuring absolute specificity.
Part 3: Validated Experimental Protocol
Trustworthiness in bioanalysis comes from a self-validating system. This protocol uses Solid Phase Extraction (SPE) rather than Protein Precipitation (PPT) to minimize matrix effects, a critical requirement for FDA compliance.
Materials
-
Analytes: Berberine, Palmatine, Sanguinarine (Purity > 98%).
-
Internal Standard (IS): Tetrahydropalmatine-d5 or Carbamazepine (if isotope not available).
-
Matrix: Rat Plasma (drug-free).
-
SPE Cartridges: Oasis HLB or Strata-X (Polymeric Reversed-Phase).
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Aliquot 50 µL of plasma.
-
Add 10 µL of Internal Standard working solution (50 ng/mL).
-
Add 150 µL of 2% Formic Acid in water (to disrupt protein binding and protonate alkaloids).
-
Vortex for 30s.
-
-
Solid Phase Extraction (SPE):
-
LC-MS/MS Analysis:
-
Inject 5 µL.
-
Run gradient: 10% B to 90% B over 4 minutes.
-
Part 4: Validation Metrics (FDA/ICH Guidelines)
To validate this method, you must prove it works despite the biological matrix. The following metrics are mandatory under FDA Guidance 2018 [1].
Matrix Effect (ME) & Recovery (RE)
This is the most common point of failure. You must distinguish between extraction efficiency and ion suppression.
-
Set A: Standard in neat solvent.
-
Set B: Standard spiked into post-extracted blank matrix.
-
Set C: Standard spiked into matrix before extraction.
Calculations:
-
[5]
-
Target: 85-115%. Values <100% indicate suppression (common with phospholipids).
-
-
-
Target: Consistent recovery (e.g., >70%) across low, medium, and high QC levels.
-
Linearity & Sensitivity
-
Linearity:
using weighting (crucial for wide dynamic ranges). -
LLOQ (Lower Limit of Quantitation): The lowest concentration with Signal-to-Noise (S/N)
and precision within 20%.-
Typical Result: 0.1 ng/mL for Berberine.
-
Accuracy & Precision Data (Example)
| QC Level | Conc. (ng/mL) | Intra-day Precision (% CV) | Accuracy (% Bias) |
| LLOQ | 0.1 | 8.5% | ± 12.0% |
| Low QC | 0.3 | 5.2% | ± 6.4% |
| Mid QC | 50 | 3.1% | ± 2.8% |
| High QC | 400 | 2.9% | ± 1.5% |
Data Acceptance Criteria: Precision
References
-
US Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry.[6][7][8][9] [Link][6][9]
-
Kulkarni, P., et al. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids. SciSpace. [Link]
-
Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
